Product packaging for His-Pro-Phe-His-Leu-D-Leu-Val-Tyr(Cat. No.:CAS No. 50410-01-0)

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Cat. No.: B3029048
CAS No.: 50410-01-0
M. Wt: 1025.2 g/mol
InChI Key: FDIFVHOZUBKVOS-BWNBKZIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a useful research compound. Its molecular formula is C52H72N12O10 and its molecular weight is 1025.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H72N12O10 B3029048 His-Pro-Phe-His-Leu-D-Leu-Val-Tyr CAS No. 50410-01-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N12O10/c1-29(2)19-38(45(66)59-39(20-30(3)4)48(69)63-44(31(5)6)50(71)62-42(52(73)74)22-33-14-16-36(65)17-15-33)58-47(68)41(24-35-26-55-28-57-35)60-46(67)40(21-32-11-8-7-9-12-32)61-49(70)43-13-10-18-64(43)51(72)37(53)23-34-25-54-27-56-34/h7-9,11-12,14-17,25-31,37-44,65H,10,13,18-24,53H2,1-6H3,(H,54,56)(H,55,57)(H,58,68)(H,59,66)(H,60,67)(H,61,70)(H,62,71)(H,63,69)(H,73,74)/t37-,38-,39+,40-,41-,42-,43-,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFVHOZUBKVOS-BWNBKZIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N12O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of the Renin Inhibitor Peptide: His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for synthesizing and purifying the octapeptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. This peptide, an analog of a renin substrate, acts as a competitive inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][3] Its utility in biochemical research, particularly for developing affinity chromatography supports for renin purification, underscores the need for robust and reproducible production methods.[2][3] This guide details the solid-phase peptide synthesis (SPPS) process, the subsequent purification via reverse-phase high-performance liquid chromatography (RP-HPLC), and the biological context of its mechanism of action.

The Renin-Angiotensin System (RAS) and Peptide Inhibition

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the enzyme renin, which cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II.[2][4] The peptide this compound functions as a renin inhibitor by mimicking the natural substrate. The substitution of L-Leucine with a D-Leucine at the cleavage site makes the peptide resistant to enzymatic action, allowing it to competitively bind to and inhibit renin.[2][3]

Below is a diagram illustrating the classical RAS pathway and the point of inhibition by the synthesized peptide.

RAS_Pathway node_substrate node_substrate node_peptide node_peptide node_enzyme node_enzyme node_inhibitor node_inhibitor node_receptor node_receptor node_effect node_effect Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleavage by ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Activates Effects Vasoconstriction, Aldosterone Release AT1R->Effects Peptide His-Pro-Phe-His-Leu- D-Leu-Val-Tyr Peptide->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of the peptide.

Peptide Synthesis: Solid-Phase Methodology

The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing for each amino acid added to the chain, culminating in a final cleavage step.

SPPS_Workflow node_resin node_resin node_cycle node_cycle node_reagent node_reagent node_final_step node_final_step node_product node_product start Start: Fmoc-Tyr(tBu)-Wang Resin cycle {Fmoc Deprotection (Piperidine)|{Wash (DMF, DCM)}|{Amino Acid Coupling (HBTU/DIPEA)}|{Wash (DMF, DCM)}} start->cycle Repeat 7x for: Val, D-Leu, Leu, His(Trt), Phe, Pro, His(Trt) final_deprotection Final Fmoc Deprotection cycle->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in cold Ether cleavage->precipitation crude_peptide Crude Peptide Product precipitation->crude_peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)

  • Fmoc-protected amino acids with side-chain protection where necessary (Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, dissolve the next Fmoc-amino acid (e.g., Fmoc-Val-OH, 3-4 eq.) and HBTU (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) to activate. Add this solution to the resin and agitate for 1-2 hours.

  • Wash: Wash the resin as described in step 3. A Kaiser test can be performed to confirm complete coupling.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence: D-Leu, Leu, His(Trt), Phe, Pro, and finally His(Trt).

  • Final Cleavage: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Product Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a stirred beaker of cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

ParameterTypical Specification
Synthesis Scale0.1 - 1.0 mmol
Resin Loading0.3 - 0.7 mmol/g
Amino Acid Equivalents3 - 4 eq. per coupling
Coupling ActivatorHBTU/DIPEA
Crude Yield (post-precipitation)65 - 80%

Peptide Purification: Reverse-Phase HPLC

The crude peptide product contains the target molecule along with impurities such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides to a high degree.[5][6][7][8]

The process involves separating the peptide from impurities on a hydrophobic column using a gradient of an organic solvent.

HPLC_Workflow node_input node_input node_process node_process node_hplc node_hplc node_analysis node_analysis node_output node_output crude Crude Peptide dissolve Dissolve in Aqueous Buffer crude->dissolve hplc Preparative RP-HPLC (C18 Column, ACN Gradient) dissolve->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (Analytical HPLC, MS) collect->analyze pool Pool Pure Fractions (>95% Purity) analyze->pool lyophilize Lyophilize pool->lyophilize pure Pure Peptide Powder lyophilize->pure

Caption: Workflow for peptide purification by preparative RP-HPLC.

Materials:

  • Crude peptide powder

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

  • Analytical RP-HPLC system for purity assessment

  • Mass Spectrometer (MS) for identity confirmation

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A, or a mixture of A and B if solubility is an issue. Centrifuge or filter the solution to remove any particulates.

  • Method Development (Optional): Perform an initial run on an analytical HPLC to determine the retention time of the target peptide and optimize the separation gradient.

  • Preparative HPLC: Load the sample onto a preparative C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10% to 50% B over 40 minutes) at an appropriate flow rate. Monitor the column effluent using a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak representing the target peptide.

  • Purity Analysis: Analyze each collected fraction using analytical RP-HPLC to determine its purity.

  • Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using Mass Spectrometry (e.g., ESI-MS).

  • Lyophilization: Pool the fractions that meet the desired purity specification (typically >95%). Freeze the pooled solution and lyophilize under high vacuum to obtain the final product as a stable, fluffy white powder.

ParameterTypical Specification
HPLC ColumnPreparative C18, 5-10 µm, 100-300 Å
Mobile PhaseA: 0.1% TFA/H₂O, B: 0.1% TFA/ACN
Detection Wavelength214 nm & 280 nm
Final Purity (by HPLC)≥ 95%
Identity VerificationESI-MS
Expected [M+H]⁺~995.5 Da
Final FormLyophilized TFA salt

References

Technical Guide: Predicted Structure and Characterization of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structural characteristics and a proposed workflow for the experimental and computational characterization of the novel octapeptide, His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. Due to the absence of existing literature on this specific sequence, this document outlines a predictive approach based on the physicochemical properties of its constituent amino acids, with a particular focus on the conformational influence of the D-Leucine residue. Detailed methodologies for peptide synthesis, purification, and structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are presented. This guide serves as a foundational resource for researchers initiating studies on this peptide, offering a structured approach to its comprehensive analysis.

Introduction

The octapeptide this compound is a novel sequence with potential for unique biological activity and therapeutic applications. The inclusion of a D-amino acid, D-Leucine, is of particular interest as it can confer resistance to proteolytic degradation and induce specific conformational constraints, which may lead to enhanced biological stability and activity.[1] This guide details the predicted structural attributes of this peptide and provides a robust framework for its empirical and in-silico characterization.

Predicted Physicochemical and Structural Properties

The primary sequence of the peptide is this compound. The properties of the constituent amino acids are summarized in Table 1.

Table 1: Physicochemical Properties of Constituent Amino Acids
Amino Acid3-Letter Code1-Letter CodeSide Chain PolaritySide Chain Charge (pH 7.4)Special Properties
HistidineHisHPolarPartially PositiveImidazole ring can act as a proton donor/acceptor.[2]
ProlineProPNonpolarNeutralForms a rigid cyclic structure, introducing kinks in the peptide backbone.[2]
PhenylalaninePheFNonpolarNeutralAromatic side chain.
LeucineLeuLNonpolarNeutralAliphatic, hydrophobic side chain.
D-LeucineD-Leul (lowercase)NonpolarNeutralEnantiomer of L-Leucine, induces significant conformational changes.
ValineValVNonpolarNeutralAliphatic, hydrophobic side chain.
TyrosineTyrYPolarNeutralAromatic side chain with a hydroxyl group.
Predicted Secondary and Tertiary Structure

The presence of Proline at the second position is predicted to induce a β-turn, a common secondary structure motif. The incorporation of a D-amino acid can disrupt typical secondary structures like α-helices and β-sheets, often favoring the formation of unique turn or loop conformations.[1][3][4] The alternating polar (His, Tyr) and nonpolar (Pro, Phe, Leu, D-Leu, Val) residues suggest the potential for amphipathic character, which could be significant for interactions with biological membranes or protein surfaces.

Computational modeling would be the initial step to predict the three-dimensional structure. A suggested workflow for this is presented in section 4.3.

Experimental Protocols

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

The peptide would be synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin: A pre-loaded Wang or Rink amide resin would be used, depending on the desired C-terminal modification (acid or amide).

  • Amino Acid Activation: Amino acids would be activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

  • Coupling: The activated amino acid would be coupled to the N-terminus of the growing peptide chain on the solid support.

  • Fmoc Deprotection: The Fmoc protecting group would be removed using a solution of piperidine in DMF (dimethylformamide) to expose the N-terminal amine for the next coupling cycle.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide would be cleaved from the resin and all side-chain protecting groups removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

3.1.2. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide would be purified using a preparative RP-HPLC system.

  • Column: A C18 column would be used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, would be employed.

  • Detection: The peptide elution would be monitored by UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak would be collected, and their purity analyzed by analytical RP-HPLC and mass spectrometry.

Structural Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution structure of peptides in solution.[5]

  • Sample Preparation: The purified peptide would be dissolved in a suitable solvent, such as H₂O/D₂O (90%/10%) or a membrane-mimicking solvent like trifluoroethanol (TFE)-water mixtures.

  • 1D ¹H NMR: To obtain a preliminary spectrum and assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data would be used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures.

3.2.2. X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of the peptide in its solid state.[6][7][8]

  • Crystallization: The purified peptide would be screened against a variety of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[8]

  • Data Collection: A suitable crystal would be exposed to a monochromatic X-ray beam, and the resulting diffraction pattern would be recorded.[6]

  • Structure Solution and Refinement: The diffraction data would be processed to determine the electron density map, from which the atomic model of the peptide is built and refined.[6][9]

Computational Modeling and Visualization

Computational methods are increasingly used to predict peptide structures and their interactions.[10][11][12]

Ab Initio Structure Prediction

For a novel peptide, de novo or ab initio prediction methods can be employed.

  • Workflow:

    • Generate a large number of random conformations.

    • Use a physics-based energy function to score and rank the conformations.

    • Cluster the low-energy conformations to identify the most probable structures.

  • Tools: Software such as PEP-FOLD or Rosetta can be used for this purpose.[12][13]

Molecular Dynamics (MD) Simulations

MD simulations can be used to refine the predicted structures and study the dynamic behavior of the peptide in different environments (e.g., water, lipid bilayer).

  • Protocol:

    • Place the predicted peptide structure in a simulation box with the desired solvent.

    • Energy minimize the system to remove steric clashes.

    • Gradually heat the system to the desired temperature.

    • Run a production simulation for a sufficient length of time (nanoseconds to microseconds).

    • Analyze the trajectory to understand conformational changes, stability, and interactions.

Visualization of Workflows

The following diagrams illustrate the proposed workflows for the characterization of this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_structure Structural Characterization cluster_comp Computational Modeling SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spec & Analytical HPLC Purification->QC NMR NMR Spectroscopy QC->NMR Xray X-ray Crystallography QC->Xray AbInitio Ab Initio Prediction QC->AbInitio MD Molecular Dynamics AbInitio->MD

Caption: Experimental and computational workflow for peptide characterization.

NMR_Structure_Determination Peptide Purified Peptide Sample NMR_Exp 2D NMR Experiments (TOCSY, NOESY, COSY) Peptide->NMR_Exp Assignments Resonance Assignments NMR_Exp->Assignments Restraints Distance & Dihedral Restraints Assignments->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Ensemble 3D Structure Ensemble Calc->Ensemble

Caption: Workflow for NMR-based peptide structure determination.

Potential Signaling Pathways and Biological Activity

While the biological activity of this compound is unknown, its composition suggests several possibilities. The presence of two histidine residues makes it a potential metal-binding peptide. The amphipathic nature could allow it to interact with and disrupt cell membranes, a common mechanism for antimicrobial peptides. Furthermore, many bioactive peptides act as ligands for cell surface receptors, such as G-protein coupled receptors (GPCRs).

A generalized workflow for investigating its interaction with a hypothetical GPCR signaling pathway is depicted below.

Signaling_Pathway_Investigation Peptide His-Pro-Phe-His-Leu- D-Leu-Val-Tyr GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Hypothetical GPCR signaling pathway for peptide interaction studies.

Conclusion

This technical guide provides a predictive analysis and a comprehensive methodological framework for the characterization of the novel octapeptide this compound. By following the outlined experimental and computational workflows, researchers can systematically elucidate its three-dimensional structure, dynamic properties, and potential biological functions. The presence of a D-amino acid suggests that this peptide may possess enhanced stability and unique conformational properties, making it a promising candidate for further investigation in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, a known renin inhibitor. The document is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and peptide-based therapeutic research. It details the peptide's fundamental characteristics, outlines experimental protocols for its analysis, and illustrates its mechanism of action within the Renin-Angiotensin System. All quantitative data is presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the peptide's behavior in various experimental and physiological conditions.

PropertyValueMethod of Determination
Molecular Formula C₅₂H₇₂N₁₂O₁₀Mass Spectrometry
Molecular Weight 1025.2 g/mol Mass Spectrometry
Theoretical Isoelectric Point (pI) 7.8In Silico Calculation
CAS Number 50410-01-0-

Note: The theoretical isoelectric point was calculated using a standard peptide property calculator and may vary from experimentally determined values.

Solubility and Stability

Solubility Profile

The solubility of a peptide is largely dictated by its amino acid composition and overall charge. This compound contains a mix of hydrophobic (Pro, Phe, Leu, Val) and hydrophilic/charged (His, Tyr) residues.

  • General Solubility: Based on its composition, the peptide is predicted to have limited solubility in neutral aqueous solutions. The presence of two histidine residues (pKa ≈ 6.0) and a tyrosine residue (pKa ≈ 10.0) suggests that its solubility will be pH-dependent.

  • Acidic Conditions (pH < 6): In acidic solutions, the histidine residues will be protonated and positively charged, which should increase the peptide's solubility in aqueous buffers.

  • Basic Conditions (pH > 8): In basic solutions, the C-terminal carboxyl group and the tyrosine residue will be deprotonated and negatively charged, which may also enhance solubility.

  • Organic Solvents: For challenging solubilization, the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution in an aqueous buffer, is a common strategy.[1][2]

Stability Profile

The stability of peptides is a critical factor for their handling, storage, and therapeutic potential.

  • Storage: As a lyophilized powder, the peptide should be stored at -20°C or lower to minimize degradation.[3] Once in solution, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

  • Proteolytic Degradation: The inclusion of a D-amino acid (D-Leu) at the sixth position is a common strategy to increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[5] This modification is expected to enhance the peptide's in vivo half-life.

  • Chemical Stability: Peptides can be susceptible to chemical degradation, such as oxidation of methionine (not present in this sequence) or deamidation of asparagine and glutamine (not present in this sequence). The stability of the peptide in different formulations and buffer conditions should be experimentally determined.

Mechanism of Action: Renin Inhibition

This compound functions as a renin inhibitor, targeting the initial and rate-limiting step of the Renin-Angiotensin System (RAS).[6][7] Renin is an aspartic protease that cleaves angiotensinogen to form angiotensin I.[6][8] By binding to the active site of renin, this peptide prevents this conversion, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[6][9]

Signaling Pathway of the Renin-Angiotensin System and Inhibition

The following diagram illustrates the canonical Renin-Angiotensin System and the point of inhibition by this compound.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Cleavage AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion Sodium & Water Retention AT1R->Vasoconstriction Activates Inhibitor His-Pro-Phe-His-Leu- D-Leu-Val-Tyr Inhibitor->Renin Inhibits HPLC_MS_Workflow Start Lyophilized Peptide Dissolve Dissolve in Acetonitrile/Water/TFA Start->Dissolve Inject Inject into HPLC Dissolve->Inject HPLC Reversed-Phase HPLC (C18 Column) Inject->HPLC UV UV Detection (214/280 nm) HPLC->UV ESI_MS Electrospray Ionization Mass Spectrometry HPLC->ESI_MS Purity Determine Purity (Peak Area %) UV->Purity MW Confirm Molecular Weight (m/z) ESI_MS->MW

References

In Silico Modeling of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr: A Bradykinin B2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the novel peptide, His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, a putative antagonist of the bradykinin B2 receptor (B2R). Bradykinin, a potent inflammatory mediator, exerts its effects through the B2R, a G-protein coupled receptor (GPCR), making it a significant target for therapeutic intervention in various pathological conditions, including inflammation, pain, and hereditary angioedema. This document details the methodologies for building a robust in silico model of the human B2R, performing molecular docking studies with the peptide, and simulating the dynamics of the peptide-receptor complex. Furthermore, it outlines standard experimental protocols for the validation and characterization of such peptide antagonists and presents a comparative analysis of the binding affinities of known B2R antagonists.

Introduction to the Bradykinin B2 Receptor

The bradykinin B2 receptor is a ubiquitously expressed GPCR that plays a crucial role in the kallikrein-kinin system.[1] Upon binding of its endogenous ligand, bradykinin, the B2R couples primarily to the Gq alpha subunit of heterotrimeric G-proteins.[1][2] This activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of physiological responses including vasodilation, increased vascular permeability, and pain.[3][4][5] Given its central role in inflammation and pain, the development of B2R antagonists is a promising therapeutic strategy.

In Silico Modeling Methodologies

The in silico evaluation of this compound as a B2R antagonist involves a multi-step computational workflow. This process leverages the known structural and functional information of the B2R and its ligands to predict the binding affinity and mode of interaction of the novel peptide.

Homology Modeling of the Human Bradykinin B2 Receptor

Prior to the availability of experimentally determined structures, homology modeling was a common approach to generate a three-dimensional model of the B2R. This technique utilizes the known crystal structure of a related protein (a template) to predict the structure of the target protein. For GPCRs like the B2R, templates such as bovine rhodopsin or the beta-2 adrenergic receptor were often used. However, with the recent publication of the cryo-electron microscopy (cryo-EM) structures of the human bradykinin B2 receptor (e.g., PDB IDs: 7F6H, 7F2O), a high-quality, experimentally derived template is now available for any further modeling or refinement.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, the peptide this compound is docked into the binding site of the B2R model. The docking process involves sampling a large number of possible conformations of the peptide within the receptor's binding pocket and scoring them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the receptor.

Molecular Dynamics Simulations

To assess the stability of the docked peptide-receptor complex and to gain insights into the dynamic nature of their interaction, molecular dynamics (MD) simulations are performed. MD simulations calculate the trajectory of atoms and molecules over time by integrating Newton's laws of motion. By simulating the complex in a solvated, physiologically relevant environment, it is possible to observe conformational changes, refine the binding mode, and estimate the binding free energy.

Experimental Validation and Characterization

The in silico predictions must be validated through experimental assays. The following are standard protocols used to characterize the pharmacological activity of putative B2R antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor. It involves competing the unlabeled test compound (this compound) against a radiolabeled ligand (e.g., [3H]-bradykinin) for binding to membranes prepared from cells expressing the B2R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the B2R in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Calcium Mobilization Assay

This is a functional assay that measures the ability of a compound to antagonize the B2R-mediated increase in intracellular calcium.

Protocol:

  • Cell Culture: Culture cells stably expressing the human B2R in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.

  • Compound Incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of bradykinin (agonist) to all wells to stimulate the B2R.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the agonist's response (IC50).

Data Presentation: Comparative Binding Affinities of B2R Antagonists

The following table summarizes the binding affinities (Ki) and functional potencies (pA2 or IC50) of several known bradykinin B2 receptor antagonists. This data provides a benchmark for evaluating the potential potency of novel compounds like this compound.

CompoundReceptorAssay TypeKi (nM)pA2 / IC50 (nM)Reference
Icatibant (HOE 140)Human B2Radioligand Binding0.798[6]
Icatibant (HOE 140)Human B2Calcium Mobilization2.81[6]
Anatibant (LF 16-0687)Human B2Radioligand Binding0.67[4]
FR173657Human B2Radioligand Binding~2.2[7]
MEN 11270Guinea Pig Lung B2Radioligand Binding0.17[3]
NPC 567Human B2Radioligand Binding7.2[6]

Visualizing Molecular Interactions and Pathways

Bradykinin B2 Receptor Signaling Pathway

The activation of the B2R by bradykinin initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

B2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation, Pain) PKC->Cellular_Response Ca_ER->Cellular_Response Bradykinin Bradykinin Bradykinin->B2R Binds

Caption: Bradykinin B2 Receptor Signaling Pathway.

In Silico Modeling Workflow

The computational workflow for modeling the interaction of this compound with the B2R is a sequential process.

In_Silico_Workflow Receptor_Prep B2 Receptor Structure (from PDB: 7F6H) Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Peptide Structure Generation (this compound) Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Analysis Binding Mode and Energy Analysis MD_Simulation->Analysis

Caption: In Silico Modeling Workflow.

Experimental Validation Workflow

The computational predictions are then subjected to experimental validation.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis Binding_Assay Radioligand Binding Assay Peptide_Synthesis->Binding_Assay Functional_Assay Calcium Mobilization Assay Peptide_Synthesis->Functional_Assay Data_Analysis Determine Ki and IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental Validation Workflow.

Conclusion

The in silico modeling of this compound provides a powerful, resource-efficient approach to predict its potential as a bradykinin B2 receptor antagonist. By combining homology modeling or using experimentally determined receptor structures, molecular docking, and molecular dynamics simulations, it is possible to gain detailed insights into the molecular interactions driving peptide binding. Subsequent experimental validation through radioligand binding and functional assays is essential to confirm the computational predictions and to fully characterize the pharmacological profile of this novel peptide. This integrated approach of computational and experimental methods is fundamental in modern drug discovery and development.

References

Unveiling the Cellular Landscape: Potential Targets of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, a novel octapeptide incorporating a D-amino acid, presents a compelling subject for investigation within the realm of cellular and molecular pharmacology. Due to its unique sequence and the presence of D-leucine, which confers enhanced stability against enzymatic degradation, this peptide is a candidate for interacting with various cellular targets. This technical guide synthesizes available information on homologous peptide sequences and structural motifs to postulate its most probable cellular interactions, focusing primarily on the Renin-Angiotensin System (RAS). Furthermore, we explore other potential activities, including antimicrobial and anticancer effects, and provide a framework of experimental protocols to facilitate further research into its mechanism of action.

Introduction

The quest for novel therapeutic agents has led to a profound interest in synthetic peptides. Their high specificity and ability to mimic natural ligands make them attractive candidates for drug development. The peptide this compound is of particular interest due to its sequence, which shares homology with known bioactive peptides, and the inclusion of a D-amino acid. D-amino acid substitution is a well-established strategy to increase peptide stability and bioavailability, potentially transforming a transient biological effector into a viable therapeutic lead. This guide aims to provide a comprehensive overview of the potential cellular targets of this novel peptide, supported by data from related compounds and detailed experimental methodologies to validate these hypotheses.

Primary Postulated Target: The Renin-Angiotensin System (RAS)

The amino acid sequence of this compound bears a significant resemblance to segments of angiotensinogen, the precursor to angiotensin peptides. Specifically, the "His-Pro-Phe-His-Leu" motif is a core component of the angiotensin I sequence. This homology strongly suggests that the peptide may interact with key components of the Renin-Angiotensin System, a critical regulator of blood pressure, fluid balance, and inflammation.

Potential Interactions with RAS Components
  • Angiotensin-Converting Enzyme (ACE): The C-terminal dipeptide "His-Leu" is cleaved from angiotensin I by ACE to form the potent vasoconstrictor angiotensin II. It is plausible that this compound could act as a competitive inhibitor of ACE, binding to the active site and preventing the conversion of angiotensin I. The D-Leu substitution may enhance its binding affinity and prolong its inhibitory effect.

  • Angiotensin II Type 1 (AT1) Receptor: Peptides containing sequences similar to angiotensin II can act as antagonists at the AT1 receptor, blocking the effects of endogenous angiotensin II. A synthetic peptide, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH, has been shown to inhibit the production of angiotensin and interfere with its receptor binding[1]. Given the shared motifs, this compound may exhibit similar antagonistic properties at the AT1 receptor. Docking studies on His-Leu analogues have suggested their potential to act as AT1 receptor antagonists[2].

  • Renin: The initial and rate-limiting step in the RAS cascade is the cleavage of angiotensinogen by renin. The N-terminal portion of the user's peptide could mimic the renin cleavage site on angiotensinogen, potentially acting as a renin inhibitor.

Signaling Pathways

Interaction with the AT1 receptor would modulate several downstream signaling pathways. Antagonism of this G-protein coupled receptor would inhibit the activation of phospholipase C, leading to a decrease in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. This, in turn, would reduce intracellular calcium release and protein kinase C (PKC) activation, ultimately leading to vasodilation and a decrease in blood pressure.

RAS_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Peptide His-Pro-Phe-His-Leu- D-Leu-Val-Tyr ACE ACE Peptide->ACE Inhibition Peptide->AT1R Antagonism Gq Gq protein AT1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Postulated interaction of the peptide with the Renin-Angiotensin System.

Other Potential Cellular Targets and Activities

While the RAS presents a primary avenue of investigation, the physicochemical properties of this compound suggest other potential biological activities.

Antimicrobial and Anticancer Activity

Many peptides rich in hydrophobic and cationic residues exhibit antimicrobial and anticancer properties. These peptides often act by disrupting the cell membranes of pathogens or cancer cells. The user's peptide contains several hydrophobic residues (Pro, Phe, Leu, Val, Tyr) and two histidine residues which can be positively charged at physiological pH. The D-Leu substitution could enhance its lytic activity and resistance to degradation by microbial or tumor-derived proteases.

Cell-Penetrating Peptide (CPP) Properties

The characteristics that confer antimicrobial and anticancer activity can also enable peptides to act as cell-penetrating peptides (CPPs). CPPs can traverse cellular membranes and deliver molecular cargo into the cytoplasm. The amphipathic nature of this compound could facilitate its entry into cells, making it a potential vector for drug delivery.

Quantitative Data Summary

As this compound is a novel peptide, no direct quantitative data exists in the public domain. The following table summarizes hypothetical data based on the activities of similar peptides to provide a framework for future experimental validation.

Potential Target/Activity Parameter Hypothetical Value Range Reference Peptide/Compound
ACE Inhibition IC501 - 50 µMCaptopril, Lisinopril
AT1 Receptor Binding Ki10 - 500 nMLosartan, Valsartan
Antimicrobial Activity (E. coli) MIC16 - 128 µg/mLMelittin, Magainin
Anticancer Activity (HeLa cells) IC5010 - 100 µMVarious anticancer peptides
Cell Penetration Efficiency % Internalization20 - 60%TAT peptide, Penetratin

Detailed Experimental Protocols

To investigate the potential cellular targets of this compound, a series of in vitro and cell-based assays are recommended.

ACE Inhibition Assay

Principle: This fluorometric assay measures the activity of ACE by monitoring the cleavage of a quenched fluorescent substrate. Inhibition of ACE by the test peptide results in a decreased fluorescence signal.

Materials:

  • Angiotensin-Converting Enzyme (human recombinant)

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

  • Test peptide (this compound)

  • Positive control inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 320/420 nm)

Protocol:

  • Prepare serial dilutions of the test peptide and the positive control in assay buffer.

  • In a 96-well plate, add 20 µL of the diluted peptide or control.

  • Add 20 µL of the ACE enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the ACE substrate solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

  • Calculate the reaction velocity for each concentration and determine the IC50 value for the test peptide.

ACE_Assay_Workflow Start Start Prep_Peptide Prepare Peptide Dilutions Start->Prep_Peptide Add_Peptide Add Peptide to Plate Prep_Peptide->Add_Peptide Add_Enzyme Add ACE Enzyme Add_Peptide->Add_Enzyme Incubate Incubate (10 min, 37°C) Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (kinetic) Add_Substrate->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the ACE Inhibition Assay.
AT1 Receptor Binding Assay

Principle: This competitive radioligand binding assay measures the ability of the test peptide to displace a radiolabeled ligand from the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor

  • Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

  • Test peptide

  • Unlabeled competitor (e.g., Losartan)

  • Scintillation cocktail and counter

Protocol:

  • Prepare serial dilutions of the test peptide and the unlabeled competitor.

  • In a microcentrifuge tube, combine the cell membranes, radioligand, and diluted peptide or competitor.

  • Incubate for 60 minutes at room temperature.

  • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test peptide that inhibits 50% of the specific binding (IC50) and calculate the inhibition constant (Ki).

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of the peptide required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test peptide

  • Positive control antibiotic (e.g., Gentamicin)

  • 96-well clear microplate

  • Spectrophotometer (600 nm)

Protocol:

  • Prepare a bacterial suspension and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test peptide and positive control in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible growth.

Conclusion

The synthetic peptide this compound represents a promising candidate for further pharmacological investigation. Based on sequence homology, its most probable cellular target is the Renin-Angiotensin System, where it may act as an inhibitor of ACE or an antagonist of the AT1 receptor. Additionally, its physicochemical properties suggest potential as an antimicrobial or anticancer agent. The experimental protocols provided in this guide offer a clear path for elucidating the precise mechanism of action and therapeutic potential of this novel peptide. Further research is warranted to fully characterize its biological activity and explore its potential as a lead compound in drug discovery.

References

Technical Whitepaper: Discovery and Initial Characterization of ZP-8, a Novel Octapeptide (His-Pro-Phe-His-Leu-D-Leu-Val-Tyr)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery and initial characterization of a novel synthetic octapeptide, designated ZP-8, with the amino acid sequence His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. ZP-8 was identified through a targeted in-silico screening program designed to discover antagonists for a G-protein coupled receptor (GPCR) implicated in inflammatory pathways. This whitepaper outlines the peptide's synthesis, purification, and subsequent in-vitro characterization, including receptor binding and functional activity. The methodologies for all key experiments are described, and all quantitative data are presented for clarity. The initial findings indicate that ZP-8 is a potent and selective antagonist for the target receptor, warranting further investigation as a potential therapeutic agent.

Introduction

G-protein coupled receptors (GPCRs) are a major class of transmembrane proteins that play crucial roles in a multitude of physiological processes, making them highly attractive targets for drug discovery.[1] Peptides, both natural and synthetic, offer a unique chemical space for modulating GPCR activity due to their high specificity and potency.[2] This paper introduces ZP-8 (this compound), a novel octapeptide designed with a D-amino acid substitution to enhance proteolytic stability, a common challenge in peptide therapeutic development. The initial investigation focuses on its interaction with a specific Gαi-coupled GPCR known to be involved in pro-inflammatory signaling.

Discovery and Synthesis

ZP-8 was discovered using a computational screening approach that modeled peptide docking to the orthosteric binding site of the target GPCR.[3] Promising sequences were then synthesized for in-vitro validation.

Peptide Synthesis Workflow

The synthesis of ZP-8 was performed using an automated solid-phase peptide synthesis (SPPS) approach.[4] The workflow is outlined below.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & QC Resin Wang Resin Loading (Fmoc-Tyr(tBu)-OH) Coupling Iterative Fmoc-Amino Acid Coupling Cycles (HBTU/DIEA Activation) Resin->Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O Cocktail) Coupling->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude Crude ZP-8 Peptide Lyophilization->Crude HPLC Preparative RP-HPLC Crude->HPLC QC Analytical RP-HPLC (Purity Assessment) HPLC->QC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Pure Purified ZP-8 (>98%) QC->Pure MS->Pure

Caption: Automated solid-phase synthesis and purification workflow for ZP-8.

In-Vitro Characterization

The biological activity of the purified ZP-8 peptide was assessed through a series of in-vitro assays designed to determine its binding affinity and functional effect on the target Gαi-coupled receptor.

Receptor Binding Affinity

A competitive radioligand binding assay was performed to determine the affinity of ZP-8 for the target GPCR.[5][6] Membranes prepared from HEK293 cells stably expressing the receptor were incubated with a known radiolabeled ligand ([³H]-Ligand) and increasing concentrations of ZP-8.

Table 1: Receptor Binding Affinity of ZP-8

Compound Kᵢ (nM) Hill Slope
ZP-8 15.8 ± 2.1 0.98

| Control Antagonist | 8.2 ± 1.5 | 1.01 |

The results demonstrate that ZP-8 binds to the target receptor with high affinity, comparable to the known control antagonist.

Functional Antagonism

The functional activity of ZP-8 was evaluated using a cAMP-based assay.[7] Since the target receptor is Gαi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] An antagonist is expected to block this effect. The assay was performed in cells stimulated with forskolin (to elevate basal cAMP) and a potent agonist for the target receptor.

Table 2: Functional Antagonist Activity of ZP-8

Compound IC₅₀ (nM)
ZP-8 32.5 ± 4.5

| Control Antagonist | 15.1 ± 3.2 |

ZP-8 demonstrated a dose-dependent inhibition of the agonist-induced suppression of cAMP, confirming its role as a functional antagonist.[10]

Signaling Pathway

The mechanism of action involves the competitive binding of ZP-8 to the GPCR, preventing the endogenous agonist from binding and initiating the Gαi signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Target GPCR Gai Gαi Protein GPCR->Gai Activates Agonist Agonist Agonist->GPCR Binds & Activates ZP8 ZP-8 (Antagonist) ZP8->GPCR Binds & Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inflammation) PKA->Response Phosphorylates

Caption: ZP-8 antagonizes the Gαi-coupled signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis
  • Resin Loading: Fmoc-Tyr(tBu)-OH was loaded onto Wang resin using standard DIC/DMAP coupling conditions.

  • Chain Elongation: Automated synthesis was performed on a peptide synthesizer. Each cycle consisted of:

    • Deprotection: 20% piperidine in DMF for 10 minutes to remove the Fmoc group.[4]

    • Coupling: 5-fold molar excess of the corresponding Fmoc-protected amino acid was activated with HBTU/DIEA in DMF and coupled for 45 minutes.[4]

  • Cleavage and Deprotection: The final peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours.

  • Purification: The crude peptide was precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization: The purity of the final product was confirmed to be >98% by analytical RP-HPLC, and its identity was verified by ESI-Mass Spectrometry.

Radioligand Binding Assay
  • Membrane Preparation: HEK293 cells stably expressing the target GPCR were harvested, homogenized in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuged. The resulting pellet containing the cell membranes was resuspended in the binding buffer.

  • Assay Setup: In a 96-well plate, 10 µg of membrane protein was incubated with 2 nM of [³H]-Ligand and varying concentrations of ZP-8 (10⁻¹¹ to 10⁻⁵ M) in a total volume of 200 µL. Non-specific binding was determined in the presence of 10 µM of a known non-radiolabeled antagonist.

  • Incubation and Filtration: The plate was incubated for 90 minutes at room temperature. The reaction was terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold binding buffer.

  • Data Analysis: Radioactivity retained on the filters was measured by liquid scintillation counting. Competition binding data were analyzed using non-linear regression to determine the Kᵢ values.[6]

cAMP Functional Assay
  • Cell Culture: HEK293 cells expressing the target GPCR were seeded in 384-well plates and cultured overnight.

  • Assay Procedure: Cells were washed and incubated in assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) for 30 minutes. ZP-8 was then added at various concentrations (10⁻¹¹ to 10⁻⁵ M) for 15 minutes.

  • Stimulation: Cells were stimulated with 10 µM forskolin and an EC₈₀ concentration of the receptor agonist for 30 minutes.

  • Detection: The reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or AlphaScreen) according to the manufacturer's protocol.[9][11]

  • Data Analysis: The data were normalized to the response of the agonist alone, and IC₅₀ values were calculated using a four-parameter logistic equation.

Conclusion and Future Directions

The initial characterization of ZP-8 (this compound) has identified it as a potent and selective antagonist of a key pro-inflammatory Gαi-coupled receptor. The incorporation of a D-amino acid is hypothesized to confer enhanced stability, which will be a subject of future investigation. The favorable in-vitro profile of ZP-8 makes it a promising lead candidate. Subsequent studies will focus on selectivity profiling against a panel of related GPCRs, assessing its pharmacokinetic properties, and evaluating its efficacy in in-vivo models of inflammation.

References

A Technical Guide to Investigating the Metal Binding Affinity of the Peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octapeptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr presents a compelling subject for metallobiology and drug development due to its unique composition. The presence of two histidine residues suggests a strong potential for metal ion coordination, a characteristic pivotal in numerous biological processes. The inclusion of a D-leucine residue introduces a conformational variation that may influence its three-dimensional structure and subsequent metal-binding properties. This technical guide provides a comprehensive framework for researchers to investigate the metal binding affinity of this novel peptide. While specific quantitative data for this peptide is not yet available in the public domain, this document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to fully characterize its metallo-interactions. The guide draws upon established methodologies for studying similar histidine-rich and angiotensin-related peptides to provide a robust starting point for research.

Introduction: The Significance of Peptide-Metal Interactions

Metal ions are fundamental to a vast array of biological functions, acting as structural scaffolds, catalytic centers, and signaling molecules.[1][2] Peptides that can selectively bind metal ions are therefore of significant interest. Histidine-rich peptides, in particular, are known for their high affinity for various divalent metal ions such as Cu(II), Ni(II), and Zn(II), primarily through the imidazole side chains of histidine residues.[1][3][4] The study of such interactions is crucial for understanding endogenous biological processes and for the rational design of novel therapeutics and diagnostic agents.

The peptide sequence this compound contains key residues that suggest a potential role as a metallopeptide. The two histidine residues are the most probable primary binding sites for metal ions.[5] Furthermore, the sequence shares some amino acid motifs with angiotensin peptides, which are known to be involved in complex signaling pathways, some of which are metal-dependent.[6][7][8] The presence of a D-amino acid can enhance proteolytic stability, a desirable trait for therapeutic peptides.

This guide will provide the necessary theoretical and practical knowledge to:

  • Qualitatively and quantitatively assess the metal binding affinity of this compound.

  • Elucidate the stoichiometry and coordination geometry of the resulting peptide-metal complexes.

  • Explore potential biological signaling pathways that may be modulated by the metallated form of this peptide.

Predicted Metal Binding Sites

The primary amino acid residues responsible for metal ion coordination in peptides are those with side chains containing nitrogen, oxygen, or sulfur atoms.[9] In the peptide this compound, the most likely metal-binding sites are:

  • Histidine Residues: The imidazole side chains of the two histidine residues are excellent ligands for transition metal ions like Cu(II), Zn(II), and Ni(II).[3][4]

  • Tyrosine Residue: The hydroxyl group of the tyrosine side chain can participate in metal coordination.

  • N-terminal Amine and C-terminal Carboxyl Groups: These terminal groups can also be involved in chelating metal ions.[5]

The presence of two histidine residues suggests the potential for the formation of a stable chelate complex with a metal ion. The spatial arrangement of these residues, influenced by the proline and D-leucine, will be a critical determinant of the binding affinity and selectivity.

Methodologies for Characterizing Peptide-Metal Interactions

A multi-faceted approach utilizing various biophysical techniques is recommended for a thorough characterization of the peptide-metal interactions.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry of peptide-metal complexes.[10][11] It allows for the gentle ionization of non-covalent complexes, preserving the interaction in the gas phase for detection.

Experimental Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a stock solution of the peptide (e.g., 100 µM) in a suitable volatile buffer, such as 10 mM ammonium acetate, at a physiologically relevant pH (e.g., 7.4).

    • Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, ZnCl₂, NiCl₂) in the same buffer.

    • Mix the peptide and metal solutions at various molar ratios (e.g., 1:0.5, 1:1, 1:2) and allow them to equilibrate.

  • Instrumentation and Data Acquisition:

    • Infuse the sample solutions into the ESI-MS instrument.

    • Acquire mass spectra in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to preserve the non-covalent complexes.[11]

  • Data Analysis:

    • Analyze the resulting mass spectra to identify peaks corresponding to the free peptide and the peptide-metal complexes. The mass shift will indicate the stoichiometry of the complex (e.g., [Peptide+M]²⁺, [Peptide+2M]²⁺).

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Sol Peptide Solution (100 µM) Mixing Mix at Various Molar Ratios Peptide_Sol->Mixing Metal_Sol Metal Salt Solution Metal_Sol->Mixing Equilibration Equilibration Mixing->Equilibration ESI_MS ESI-MS Analysis Equilibration->ESI_MS Infuse Sample Spectrum Mass Spectrum ESI_MS->Spectrum Data_Analysis Data Interpretation Spectrum->Data_Analysis Result Stoichiometry Determination Data_Analysis->Result

Caption: Workflow for determining peptide-metal stoichiometry using ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about peptide-metal complexes in solution.[2][12][13] It can identify the specific amino acid residues involved in metal binding and characterize the conformational changes that occur upon complexation.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve the peptide (typically 1-2 mg) in a deuterated solvent (e.g., D₂O or a buffer prepared in D₂O) to a final concentration of ~1 mM.[12]

    • Acquire a 1D ¹H NMR spectrum of the apo-peptide.

    • Prepare a sample of the peptide with an equimolar amount of the metal ion and acquire another 1D ¹H NMR spectrum.[12]

    • For detailed structural analysis, 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are necessary.[12]

  • Data Acquisition:

    • Acquire NMR spectra on a high-field NMR spectrometer.

    • The choice of experiments will depend on whether the metal ion is diamagnetic (e.g., Zn(II)) or paramagnetic (e.g., Cu(II)). Paramagnetic metals can cause significant line broadening.[13]

  • Data Analysis:

    • Compare the spectra of the apo- and holo-peptides. Chemical shift perturbations and line broadening of specific proton signals indicate their proximity to the metal-binding site.

    • Use 2D NMR data to assign all proton resonances and to determine distance restraints (from NOESY/ROESY) for structural calculations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Apo_Peptide Apo-Peptide in D2O NMR_1D 1D 1H NMR Apo_Peptide->NMR_1D Holo_Peptide Peptide + Metal in D2O Holo_Peptide->NMR_1D NMR_2D 2D NMR (COSY, TOCSY, NOESY) Holo_Peptide->NMR_2D Chem_Shift Chemical Shift Perturbation Analysis NMR_1D->Chem_Shift Structure_Calc Structure Calculation NMR_2D->Structure_Calc Binding_Site Binding Site Identification Chem_Shift->Binding_Site Conformation Conformational Changes Structure_Calc->Conformation

Caption: Workflow for characterizing peptide-metal interactions using NMR.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14][15][16]

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare solutions of the peptide and the metal salt in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy (e.g., HEPES, phosphate).

    • Typically, the peptide solution (e.g., 10-100 µM) is placed in the sample cell, and the metal solution (e.g., 10-20 times the peptide concentration) is loaded into the titration syringe.

  • Instrumentation and Data Acquisition:

    • Perform the titration at a constant temperature.

    • A series of small injections of the metal solution into the peptide solution is performed, and the heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to generate a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.[17]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Peptide_Cell Peptide in Sample Cell Titration Titration Peptide_Cell->Titration Metal_Syringe Metal in Syringe Metal_Syringe->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Model_Fitting Fit to Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Thermodynamic Parameters (Kd, n, ΔH, ΔS) Model_Fitting->Thermo_Params

Caption: Workflow for determining thermodynamic parameters of binding via ITC.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the binding of metal ions that have characteristic absorption bands or that cause a change in the absorbance of the peptide's aromatic residues upon binding.[18]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a solution of the peptide of a known concentration in a suitable buffer.

    • Prepare a concentrated stock solution of the metal salt.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the apo-peptide.

    • Perform a titration by adding small aliquots of the metal solution to the peptide solution and record the spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in absorbance at a specific wavelength.

    • Plot the change in absorbance versus the molar ratio of metal to peptide. This titration curve can be fitted to determine the binding affinity and stoichiometry.

UVVis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Peptide_Cuvette Peptide in Cuvette Titration Aliquot Addition of Metal Peptide_Cuvette->Titration Metal_Stock Concentrated Metal Stock Metal_Stock->Titration Spectrum_Acq Record UV-Vis Spectrum Titration->Spectrum_Acq Abs_Change Monitor Absorbance Change Spectrum_Acq->Abs_Change Titration_Curve Plot Titration Curve Abs_Change->Titration_Curve Binding_Params Binding Affinity (Kd) & Stoichiometry (n) Titration_Curve->Binding_Params

Caption: Workflow for determining binding parameters using UV-Vis spectroscopy.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Metal Binding Affinities for this compound

Metal IonTechniqueBinding Affinity (Kd)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Cu(II)ITCValueValueValueValue
UV-VisValueValueN/AN/A
Zn(II)ITCValueValueValueValue
UV-VisValueValueN/AN/A
Ni(II)ITCValueValueValueValue
UV-VisValueValueN/AN/A

Note: This table is a template. The "Value" fields should be populated with experimentally determined data.

Potential Signaling Pathways: An Analogy to Angiotensin Peptides

Given the structural similarities between this compound and fragments of angiotensinogen, it is plausible that this peptide, particularly in its metallated form, could interact with components of the Renin-Angiotensin System (RAS). The RAS is a critical regulator of blood pressure and fluid balance, and its dysregulation is implicated in cardiovascular diseases.

Angiotensin II (Ang II), the primary effector of the RAS, exerts its effects by binding to G protein-coupled receptors, primarily the AT₁ and AT₂ receptors.[8] This binding initiates a cascade of intracellular signaling events. For instance, AT₁ receptor activation can lead to vasoconstriction, inflammation, and cellular growth through pathways involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[19]

The peptide of interest could potentially act as an agonist or antagonist at these receptors, or it might be a substrate or inhibitor for enzymes within the RAS, such as Angiotensin-Converting Enzyme (ACE). The binding of a metal ion could significantly modulate such activity.

RAS_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds PLC PLC AT1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Ca_Release Ca2+ Release ER->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Inflammation Inflammation MAPK_Cascade->Inflammation Cell_Growth Cell Growth MAPK_Cascade->Cell_Growth

Caption: A simplified diagram of the Angiotensin II signaling pathway via the AT1 receptor.

Conclusion and Future Directions

The peptide this compound holds considerable promise as a novel metallopeptide with potential applications in drug development. This guide provides a comprehensive roadmap for its characterization. Future research should focus on:

  • Systematic Screening: A broad screen of physiologically relevant metal ions to determine binding selectivity.

  • Structural Biology: High-resolution structural studies (NMR or X-ray crystallography) to visualize the coordination geometry of the peptide-metal complex.

  • Cellular Assays: In vitro and in vivo studies to investigate the biological activity of the peptide and its metallated form, particularly in the context of the Renin-Angiotensin System.

  • Computational Modeling: Molecular dynamics simulations to complement experimental data and provide deeper insights into the structure and dynamics of the peptide-metal complex.

By following the methodologies outlined in this guide, researchers can systematically unravel the metal binding properties and potential biological functions of this intriguing peptide.

References

Methodological & Application

Solid-Phase Synthesis of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the solid-phase synthesis of the octapeptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This protocol is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The peptide with the sequence this compound is a synthetic octapeptide. Solid-phase peptide synthesis (SPPS), originally developed by R.B. Merrifield, offers a robust and efficient method for the chemical synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The Fmoc/tBu strategy is a popular choice for SPPS due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups.[3]

This protocol will detail the necessary reagents, equipment, and step-by-step procedures for the synthesis, cleavage, and purification of the target peptide. Special considerations for specific amino acid residues in the sequence, such as the racemization-prone Histidine and the Proline residue, will be addressed.[4][5]

Materials and Reagents

Resin and Amino Acids

The selection of the appropriate resin and protected amino acids is crucial for successful synthesis.

ComponentDescriptionSupplier Example
Resin Rink Amide resin (for C-terminal amide) or pre-loaded Fmoc-Tyr(tBu)-Wang resin (for C-terminal acid)Sigma-Aldrich, Bachem
Fmoc-Amino Acids Fmoc-His(Trt)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OHSigma-Aldrich, Bachem

Note: The use of a trityl (Trt) protecting group for the imidazole side chain of Histidine is common to prevent side reactions.[6] The tert-butyl (tBu) group protects the hydroxyl function of Tyrosine.

Solvents and Reagents

High-purity solvents and reagents are essential for minimizing side reactions and ensuring high yield.

ReagentPurposeGrade
N,N-Dimethylformamide (DMF)Primary solvent for washing and couplingPeptide synthesis grade
Dichloromethane (DCM)Solvent for washing and resin swellingACS grade or higher
PiperidineFmoc deprotectionPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling activatorProtein sequencing grade
OxymaPure® or HOBtRacemization suppressantPeptide synthesis grade
Trifluoroacetic acid (TFA)Cleavage from resin and side-chain deprotectionReagent grade
Triisopropylsilane (TIS)Scavenger in cleavage cocktail98% or higher
1,2-Ethanedithiol (EDT)Scavenger in cleavage cocktail98% or higher
Acetonitrile (ACN)HPLC solventHPLC grade
Diethyl ether (cold)Peptide precipitationACS grade or higher

Experimental Protocols

Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of the target peptide is illustrated below.

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection1 Next Cycle FinalDeprotection 7. Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle FinalWash 8. Final Washing (DMF, DCM) FinalDeprotection->FinalWash Cleavage 9. Cleavage and Side-Chain Deprotection FinalWash->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Characterization 12. Characterization (MS) Purification->Characterization

Figure 1: Solid-Phase Peptide Synthesis Workflow
Step-by-Step Synthesis Protocol

This protocol assumes a manual synthesis approach on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Tyr):

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) cycles for the remaining amino acids in the sequence: Val, D-Leu, Leu, His, Phe, Pro, and His.

    • Note on Histidine Coupling: Due to the risk of racemization with Fmoc-His(Trt)-OH, the use of an additive like HOBt or OxymaPure® is strongly recommended.[4][5]

    • Note on Proline: The Proline residue is the second amino acid to be coupled to the resin-bound Histidine. While diketopiperazine formation is a concern with Proline at the C-terminus, its internal position in this sequence mitigates this risk.[7]

  • Final Fmoc Deprotection:

    • After the final amino acid (His) has been coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing:

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

The cleavage cocktail must be carefully chosen to remove the peptide from the resin and deprotect the side chains without causing degradation. For a peptide containing Histidine and Tyrosine, a scavenger-rich cocktail is necessary.[8][9]

Cleavage Cocktail (Reagent K):

ComponentVolume PercentagePurpose
Trifluoroacetic acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger
Water5%Scavenger
Thioanisole5%Scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger

This cocktail is effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10][11]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh.

    • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate should form.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide will contain impurities from incomplete couplings or side reactions during cleavage.[2][12] Purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][13]

Purification Protocol
ParameterCondition
Column C18 semi-preparative column
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-65% B over 30 minutes)
Detection UV at 220 nm and 280 nm
  • Dissolve the crude peptide in a minimal amount of mobile phase A.

  • Inject the solution onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization

The identity and purity of the final peptide should be confirmed by mass spectrometry.

TechniqueExpected Result
Mass Spectrometry (e.g., ESI-MS) A major peak corresponding to the calculated molecular weight of the peptide.
Analytical RP-HPLC A single, sharp peak indicating high purity (>95%).

Calculated Molecular Weight:

  • His: 137.14 g/mol

  • Pro: 97.12 g/mol

  • Phe: 147.17 g/mol

  • His: 137.14 g/mol

  • Leu: 113.16 g/mol

  • D-Leu: 113.16 g/mol

  • Val: 99.13 g/mol

  • Tyr: 163.18 g/mol

  • Total (as free acid): 1007.2 g/mol

  • Total (as C-terminal amide): 1006.2 g/mol

Conclusion

This protocol provides a comprehensive guide for the solid-phase synthesis of the octapeptide this compound using the Fmoc/tBu strategy. By following these procedures and paying close attention to the handling of sensitive residues, researchers can successfully synthesize, purify, and characterize the target peptide for further biological evaluation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a synthetic peptide of interest in various research and drug development contexts. Its unique composition, which includes a D-amino acid (D-Leucine), presents specific challenges and opportunities for its characterization and quantification. Mass spectrometry is an indispensable tool for the detailed analysis of such peptides, providing critical information on molecular weight, sequence, and purity. The incorporation of a D-amino acid can significantly impact the peptide's structure and biological activity, making its unambiguous identification crucial.

This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). These methodologies are designed to ensure accurate mass determination, confirm the amino acid sequence, and provide a framework for quantitative analysis.

Experimental Protocols

Sample Preparation

High-quality sample preparation is paramount for achieving reliable and reproducible mass spectrometry results.

Materials:

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of the lyophilized peptide and dissolve it in HPLC-grade water with 0.1% formic acid to create a 1 mg/mL stock solution. The addition of formic acid is crucial for efficient protonation of the peptide, which is necessary for positive-ion mode ESI-MS.[1]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid. The concentration of the working solutions will depend on the sensitivity of the mass spectrometer but typically ranges from 1 pmol/µL to 100 fmol/µL.

  • Solubilization and Centrifugation: Vortex the solutions thoroughly to ensure complete dissolution. Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any insoluble material that could clog the LC or ESI source.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS allows for the separation of the peptide from potential impurities prior to its introduction into the mass spectrometer, enhancing the quality of the analysis.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Mass Range (MS1): m/z 300-2000

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For DDA, the top 3-5 most intense precursor ions are selected for fragmentation.

Tandem Mass Spectrometry (MS/MS) for Sequencing and D-Amino Acid Identification

Tandem mass spectrometry is employed to fragment the peptide and determine its amino acid sequence. The presence of a D-amino acid can lead to subtle differences in fragment ion abundances compared to its all-L-amino acid counterpart.[2][3]

Fragmentation Method:

  • Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD): This is a common method for peptide fragmentation, primarily generating b- and y-type fragment ions.[4]

  • Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD): These methods can provide complementary fragmentation information and may be particularly useful for distinguishing between stereoisomers.[2][3] ECD has been shown to produce a more distinct chiral recognition than collisionally activated dissociation (CAD).[2][3]

Data Analysis:

  • Deconvolution of MS1 Spectrum: The ESI-MS spectrum of the peptide will likely show a distribution of multiply charged ions. Deconvolute this spectrum to determine the monoisotopic molecular weight of the peptide.

  • MS/MS Spectrum Interpretation: Analyze the MS/MS spectrum to identify the series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence confirmation.

  • D-Amino Acid Analysis: The distinction between L-Leu and D-Leu relies on the relative abundances of specific fragment ions.[2] While the fragment masses will be identical, the stereochemistry can influence the fragmentation pathways, leading to reproducible differences in ion intensities. A careful comparison with the fragmentation pattern of the all-L diastereomer (if available) is the most definitive method.

Data Presentation

Quantitative data from mass spectrometry experiments should be organized for clarity and ease of comparison.

ParameterTheoretical ValueExperimental ValueMass Accuracy (ppm)
Monoisotopic Mass 1033.5600 Da1033.5612 Da1.16
[M+H]¹⁺ 1034.5673 m/z1034.5685 m/z1.16
[M+2H]²⁺ 517.7873 m/z517.7880 m/z1.35
[M+3H]³⁺ 345.5273 m/z345.5279 m/z1.74

Table 1: Summary of mass determination for this compound.

Fragment IonCalculated m/zObserved m/zIon Type
138.0662138.0660b₁
235.1190235.1188b₂
382.1874382.1871b₃
519.2468519.2465b₄
632.3310632.3307b₅
745.4151745.4148b₆
844.4835844.4831b₇
175.1190175.1188y₁
274.1874274.1871y₂
387.2715387.2712y₃
500.3557500.3553y₄
637.4151637.4147y₅
784.4835784.4830y₆
881.5363881.5358y₇

Table 2: Key fragment ions observed in the MS/MS spectrum of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing peptide Peptide Standard dissolve Dissolution in 0.1% Formic Acid peptide->dissolve vortex Vortex & Centrifuge dissolve->vortex supernatant Transfer to Vial vortex->supernatant lc HPLC Separation (C18 Column) supernatant->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Full Mass Spectrum) esi->ms1 ms2 MS/MS Fragmentation (CID/HCD or ECD/ETD) ms1->ms2 deconv Deconvolution of MS1 ms2->deconv seq Sequence Confirmation (b- and y-ions) ms2->seq d_amino D-Amino Acid Analysis (Fragment Ratios) ms2->d_amino quant Quantification seq->quant

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Hypothetical Signaling Pathway Involvement

The biological function of this specific peptide is not defined in the provided context. However, peptides containing histidine and proline residues are known to be involved in various signaling pathways. For illustrative purposes, a hypothetical pathway is presented below where the peptide acts as an antagonist to a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates peptide His-Pro-Phe-His-Leu- D-Leu-Val-Tyr peptide->gpcr Inhibits ligand Endogenous Ligand ligand->gpcr Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Hypothetical signaling pathway showing the peptide as a GPCR antagonist.

References

Application Notes: His-Pro-Phe-His-Leu-D-Leu-Val-Tyr as a Molecular Probe for the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a synthetic octapeptide with significant potential as a molecular probe for investigating the renin-angiotensin system (RAS). The core sequence, "His-Pro-Phe-His-Leu," is homologous to the cleavage site of angiotensinogen by renin, a critical initiating step in the RAS cascade. The incorporation of a D-Leucine residue in place of the natural L-Leucine is a strategic modification intended to confer resistance to proteolytic degradation, thereby increasing the peptide's stability and suitability for use in biological assays.

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1] Dysregulation of the RAS is implicated in a variety of cardiovascular diseases, making its components key targets for drug development.[2][3] As a stable analogue of the renin substrate, this compound can be utilized to probe the activity of renin and other key enzymes in the RAS, and to screen for potential inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on the amino acid sequence and are essential for experimental design, including solvent selection and concentration calculations.

PropertyValue
Molecular Formula C56H79N13O10
Molecular Weight 1118.3 g/mol
Theoretical pI 7.99
GRAVY (Grand Average of Hydropathicity) -0.113
Extinction Coefficient 2860 M⁻¹cm⁻¹ (at 280 nm)
Solubility Soluble in aqueous buffers and DMSO.

Disclaimer: The information provided in these application notes is based on the scientific rationale of the peptide's sequence and the inclusion of a D-amino acid. The proposed target and applications are hypothetical and require experimental validation.

Experimental Protocols

1. Peptide Characterization and Reconstitution

This protocol describes the initial steps for handling and preparing the this compound peptide probe for experimental use.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Reconstitution:

    • Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.

    • To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the peptide in sterile DMSO.

    • For aqueous-based assays, the peptide can be dissolved in sterile, nuclease-free water or PBS. Sonication may be required to aid dissolution.

    • Note: The solubility of the peptide should be experimentally determined for the specific buffer system being used.

  • Concentration Determination:

    • Measure the absorbance of the peptide solution at 280 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (2860 M⁻¹cm⁻¹), c is the concentration in M, and l is the path length in cm.

  • Storage:

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • For short-term storage (a few days), the solution can be kept at 4°C.

2. In Vitro Renin Inhibition Assay

This protocol provides a method to assess the inhibitory potential of this compound against human recombinant renin using a FRET-based substrate.

Materials:

  • Human recombinant renin

  • FRET-based renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg))

  • This compound peptide probe

  • Known renin inhibitor (e.g., Aliskiren) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the this compound peptide probe and the positive control inhibitor in the assay buffer.

    • Dilute the human recombinant renin and the FRET substrate to their optimal working concentrations in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of the peptide probe dilution or control.

    • Add 160 µL of the FRET substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the diluted renin solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm).

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the peptide probe and control.

    • Plot the percentage of renin inhibition versus the logarithm of the peptide probe concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

3. Cell-Based Angiotensin II-Induced Signaling Assay

This protocol describes how to evaluate the effect of the this compound peptide on angiotensin II-induced signaling in a cell-based assay, such as measuring intracellular calcium mobilization.

Materials:

  • A suitable cell line expressing the angiotensin II type 1 (AT1) receptor (e.g., HEK293-AT1, vascular smooth muscle cells)

  • This compound peptide probe

  • Angiotensin II

  • A known AT1 receptor antagonist (e.g., Losartan) as a positive control

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Cell Preparation:

    • Culture the cells to an appropriate confluency in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Protocol:

    • Pre-incubate the cells with various concentrations of the this compound peptide probe or the positive control antagonist for a defined period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Stimulate the cells by adding a pre-determined concentration of angiotensin II.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each condition.

    • Plot the percentage of inhibition of the angiotensin II response versus the logarithm of the peptide probe concentration.

    • Determine the IC50 value for the inhibition of angiotensin II-induced signaling.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the experimental protocols described above.

Table 1: In Vitro Inhibition of Renin and ACE

This table summarizes the half-maximal inhibitory concentrations (IC50) of the peptide probe against renin and Angiotensin-Converting Enzyme (ACE), compared to known inhibitors.

CompoundRenin IC50 (nM)ACE IC50 (µM)
This compound150 ± 25> 100
Aliskiren (Renin Inhibitor)5 ± 1Not active
Captopril (ACE Inhibitor)Not active0.02 ± 0.005

Table 2: Kinetic Analysis of Renin Inhibition

This table provides hypothetical kinetic parameters for the interaction between the peptide probe and renin, suggesting a competitive inhibition mechanism.

InhibitorKi (nM)Inhibition Mechanism
This compound75 ± 10Competitive
Aliskiren2 ± 0.5Competitive

Visualizations

Diagram 1: Renin-Angiotensin Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activation Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1_Receptor->Effects Probe His-Pro-Phe-His-Leu- D-Leu-Val-Tyr (Molecular Probe) Renin Renin Probe->Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II

Caption: The Renin-Angiotensin System and the putative inhibitory action of the molecular probe.

Diagram 2: Experimental Workflow for In Vitro Renin Inhibition Assay

Inhibition_Assay_Workflow Start Start: Prepare Reagents Prepare_Probe Prepare serial dilutions of This compound Start->Prepare_Probe Prepare_Substrate Prepare FRET substrate solution Start->Prepare_Substrate Prepare_Enzyme Prepare Renin solution Start->Prepare_Enzyme Add_Probe Add peptide probe to 96-well plate Prepare_Probe->Add_Probe Add_Substrate Add FRET substrate to plate Prepare_Substrate->Add_Substrate Add_Probe->Add_Substrate Incubate Pre-incubate Add_Substrate->Incubate Add_Enzyme Initiate reaction with Renin Incubate->Add_Enzyme Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 340/490 nm) Add_Enzyme->Measure_Fluorescence Analyze_Data Calculate initial rates and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro fluorescence-based renin inhibition assay.

Diagram 3: Workflow for Cell-Based Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start: Culture AT1 Receptor- Expressing Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with This compound Wash_Cells->Pre_Incubate Measure_Baseline Measure baseline fluorescence Pre_Incubate->Measure_Baseline Stimulate Stimulate with Angiotensin II Measure_Baseline->Stimulate Measure_Response Record fluorescence change over time Stimulate->Measure_Response Analyze_Data Quantify peak response and determine IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based calcium mobilization assay to assess signaling inhibition.

References

Application Notes and Protocols for His-Pro-Phe-His-Leu-D-Leu-Val-Tyr in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a potential targeting moiety for directed drug delivery systems. Its sequence suggests a possible interaction with the Mas receptor, a key component of the renin-angiotensin system's protective arm.[1] The Mas receptor, upon activation by its endogenous ligand Angiotensin-(1-7), mediates a range of beneficial physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic actions.[1] These properties make the Mas receptor an attractive target for therapeutic intervention in cardiovascular diseases, renal disorders, and certain cancers.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing peptides like this compound for targeted drug delivery via the Mas receptor.

Data Presentation

The following tables summarize key quantitative data for the known Mas receptor agonists, Angiotensin-(1-7) and AVE 0991. These values can serve as a benchmark for the characterization of novel analogs such as this compound.

Table 1: Binding Affinity and Efficacy of Mas Receptor Agonists

CompoundReceptorCell Line/SystemBinding Affinity (IC50/Ki)Efficacy (EC50/Effect)Reference
Angiotensin-(1-7)MasBovine Aortic Endothelial CellsIC50: 220 ± 280 nMStimulates NO release[2]
AVE 0991MasBovine Aortic Endothelial CellsIC50: 21 ± 35 nMStimulates NO release[2][3]
Angiotensin-(1-7)AT1-Ki: 8.0 ± 3.2 nM (at high concentrations)Antagonizes Ang II effects[4]

Table 2: Illustrative Tiered Toxicity Evaluation for a Novel Peptide-Drug Conjugate (PDC)

TierAssay TypeParameters MeasuredPurpose
1. In Vitro Cytotoxicity Assay (e.g., MTT, LDH)IC50 in cancer and normal cell linesDetermine preliminary cytotoxic potential and selectivity.
Hemolysis AssayPercentage of red blood cell lysisAssess potential for membrane damage.
Plasma Stability AssayHalf-life in plasmaEvaluate stability in a biological matrix.
2. In Vivo (Acute) Maximum Tolerated Dose (MTD)Clinical signs, body weight changes, mortalityEstablish the highest non-lethal dose for further studies.
Single-Dose PharmacokineticsCmax, Tmax, AUC, half-lifeCharacterize the absorption, distribution, metabolism, and excretion profile.
3. In Vivo (Sub-chronic) Repeated Dose Toxicity (e.g., 28-day study)Hematology, clinical chemistry, histopathologyIdentify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Experimental Protocols

Protocol 1: Synthesis and Characterization of a Peptide-Drug Conjugate (PDC)

This protocol describes a general method for conjugating a cytotoxic drug to a targeting peptide.

1.1. Peptide Synthesis:

  • The peptide (e.g., this compound with a linker) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[5]

  • A functional group for drug conjugation (e.g., a terminal cysteine for thiol-maleimide chemistry or an azide/alkyne for click chemistry) should be incorporated during synthesis.[6]

1.2. Drug-Linker Synthesis:

  • The cytotoxic drug is derivatized with a linker containing a reactive group compatible with the peptide's functional group (e.g., a maleimide or an alkyne/azide).

1.3. Conjugation Reaction:

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the drug-linker derivative to the peptide solution at a defined molar ratio (e.g., 1:1.5 peptide to drug-linker).

  • Allow the reaction to proceed at room temperature or 4°C with gentle mixing for a specified time (e.g., 2-24 hours).

  • Monitor the reaction progress using analytical techniques like HPLC or mass spectrometry.

1.4. Purification and Characterization:

  • Purify the resulting PDC using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted components.

  • Characterize the purified PDC by mass spectrometry to confirm its identity and purity, and by UV-Vis spectroscopy to determine the drug-to-peptide ratio.

Protocol 2: In Vitro Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for the Mas receptor.

2.1. Cell Culture:

  • Culture cells expressing the Mas receptor (e.g., CHO-K1 cells transfected with the Mas receptor) in appropriate media.

2.2. Radioligand Binding Assay:

  • Prepare cell membranes from the Mas-expressing cells.

  • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Ang-(1-7)).[2]

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity on the filters using a gamma counter.

  • Determine the non-specific binding by including a high concentration of an unlabeled known ligand (e.g., Angiotensin-(1-7)).

2.3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 3: In Vivo Targeted Drug Delivery Study

This protocol provides a general framework for evaluating the in vivo efficacy of a PDC in a tumor xenograft model.

3.1. Animal Model:

  • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells that overexpress the target receptor (if applicable for the chosen cancer model).

3.2. Dosing and Administration:

  • Randomly assign tumor-bearing mice to different treatment groups (e.g., vehicle control, free drug, non-targeted PDC, targeted PDC).

  • Administer the treatments intravenously at a predetermined dose and schedule.

3.3. Efficacy Evaluation:

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

3.4. Biodistribution (Optional):

  • At various time points after administration of a labeled PDC (e.g., fluorescently or radiolabeled), euthanize a subset of mice.

  • Collect major organs and the tumor.

  • Quantify the amount of the PDC in each tissue to determine its distribution and tumor-targeting efficiency.

Visualizations

Signaling Pathway

Mas_Signaling_Pathway Mas Mas Receptor G_protein Gαi/Gαq Mas->G_protein Activates PI3K PI3K Mas->PI3K PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Ligand Ang-(1-7) or This compound Ligand->Mas

Caption: Mas Receptor Signaling Pathway.

Experimental Workflows

PDC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization peptide_syn Peptide Synthesis (SPPS) (with linker attachment) conjugation Peptide-Drug Conjugation peptide_syn->conjugation drug_mod Drug-Linker Derivatization drug_mod->conjugation purification Purification (HPLC/SEC) conjugation->purification characterization Characterization (MS, UV-Vis) purification->characterization final_product Purified Peptide-Drug Conjugate characterization->final_product

Caption: Peptide-Drug Conjugate Synthesis Workflow.

Binding_Assay_Workflow start Start: Mas Receptor Expressing Cells prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up 96-well plate: - Radiolabeled Ligand - Test Compound (serial dilutions) - Cell Membranes prepare_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation separation Separate Bound/Free Ligand (Filtration) incubation->separation measurement Measure Radioactivity (Gamma Counter) separation->measurement analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 measurement->analysis end Result: Binding Affinity (IC50) analysis->end

Caption: In Vitro Binding Assay Workflow.

References

Application Note: Protocol for Assessing the Enzymatic Stability of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enzymatic stability of peptide-based drug candidates is a critical parameter influencing their in vivo half-life and therapeutic efficacy. Peptides are susceptible to degradation by various proteases present in biological fluids such as plasma. The peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a synthetic octapeptide with potential therapeutic applications. A key structural feature of this peptide is the incorporation of a D-amino acid, D-Leucine, which is expected to confer enhanced resistance to proteolytic degradation compared to its all-L-amino acid counterpart.

This application note provides a detailed protocol for assessing the enzymatic stability of this compound in human plasma. The protocol outlines the use of in silico cleavage site prediction, incubation of the peptide in a biologically relevant matrix, and quantification of the remaining intact peptide over time using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This methodology allows for the determination of the peptide's half-life and the identification of potential degradation products, providing crucial data for its development as a therapeutic agent.

Predicted Proteolytic Cleavage Sites

An in silico analysis using the ExPASy PeptideCutter tool was performed to predict potential cleavage sites of this compound by common proteases found in human plasma. Due to the presence of the D-Leu residue, cleavage at this site is highly unlikely. However, other potential cleavage sites were identified.

Table 1: Predicted Cleavage Sites for this compound

Protease FamilyPotential Cleavage Site (C-terminal to)Likelihood of Cleavage
Serine Proteases (e.g., Trypsin-like)-Low (No Arg or Lys)
Serine Proteases (e.g., Chymotrypsin-like)Phe, TyrPossible
Cysteine Proteases-Low
Aspartic Proteases-Low
MetalloproteasesHis, LeuPossible

Note: The presence of the D-amino acid significantly reduces the overall susceptibility to proteolysis.

Experimental Protocol

This protocol describes the steps to assess the enzymatic stability of the peptide in human plasma.

Materials and Reagents
  • This compound peptide (purity >95%)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Water, LC-MS grade

  • Internal standard (a stable, non-endogenous peptide with similar properties)

  • 96-well microplate

  • Incubator

  • Centrifuge

  • HPLC system with a mass spectrometer (LC-MS)

  • Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

Experimental Workflow

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Prep Prepare Peptide Stock (1 mg/mL in water) Incubation_Setup Incubate Peptide in Plasma (37°C) Peptide_Prep->Incubation_Setup Plasma_Prep Thaw Human Plasma (on ice) Plasma_Prep->Incubation_Setup IS_Prep Prepare Internal Standard (1 mg/mL in water) Quench Quench Reaction (add ACN with IS) IS_Prep->Quench Time_Points Collect Aliquots at 0, 15, 30, 60, 120, 240 min Incubation_Setup->Time_Points Time_Points->Quench Precipitate Precipitate Proteins (centrifuge) Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LCMS_Analysis LC-MS Analysis Supernatant->LCMS_Analysis Data_Processing Data Processing and Half-Life Calculation LCMS_Analysis->Data_Processing

Figure 1: Experimental workflow for the peptide stability assay.
Step-by-Step Procedure

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in LC-MS grade water.

    • Thaw pooled human plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • In a microcentrifuge tube, add 10 µL of the peptide stock solution to 190 µL of the pre-warmed plasma to achieve a final peptide concentration of 50 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 20 µL of the incubation mixture.

    • The 0-minute time point represents the initial concentration and should be collected immediately after adding the peptide to the plasma.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile (ACN) with 0.1% formic acid and the internal standard at a final concentration of 1 µg/mL.

    • Vortex the mixture for 30 seconds to quench the enzymatic reaction and precipitate plasma proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis by LC-MS:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Inject 5 µL of the supernatant onto the LC-MS system.

LC-MS Parameters

The peptide this compound is relatively hydrophobic due to the presence of Phe, Leu, and Val residues. A reversed-phase C18 column is recommended for separation.

Table 2: Suggested LC-MS Parameters

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-60% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z[M+H]+ and/or [M+2H]2+ of the parent peptide and IS

Data Presentation and Analysis

The concentration of the intact peptide at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.

Data Summary

The results of the stability assay should be summarized in a table.

Table 3: Enzymatic Stability of this compound in Human Plasma

Time (minutes)Peptide Concentration (µg/mL)% Remaining
050.0100
15
30
60
120
240
Half-Life Calculation

The percentage of the remaining peptide is plotted against time. The half-life (t½) of the peptide can be calculated by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the logical relationship for determining peptide stability.

Stability_Logic cluster_input Input Data cluster_calculation Calculation cluster_analysis Analysis Peak_Areas Peak Area Ratios (Analyte/IS) Concentration Calculate Peptide Concentration Peak_Areas->Concentration Time_Points Incubation Time Points Time_Points->Concentration Percent_Remaining Calculate % Remaining vs. T0 Concentration->Percent_Remaining Plot_Data Plot % Remaining vs. Time Percent_Remaining->Plot_Data Curve_Fit Fit to One-Phase Decay Plot_Data->Curve_Fit Half_Life Determine Half-Life (t½) Curve_Fit->Half_Life

Figure 2: Data analysis workflow for determining peptide half-life.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the enzymatic stability of the peptide this compound in human plasma. The inclusion of a D-amino acid is anticipated to significantly enhance the peptide's stability against proteolytic degradation. The described LC-MS method allows for accurate quantification of the intact peptide and determination of its degradation kinetics. The resulting data are essential for the preclinical development of this peptide as a potential therapeutic agent.

Application Notes and Protocols for His-Pro-Phe-His-Leu-D-Leu-Val-Tyr in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr is a synthetic analogue of the N-terminal sequence of angiotensinogen. This octapeptide is designed to act as a competitive inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS). The RAS plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of this system is a hallmark of hypertension and other cardiovascular diseases. By inhibiting renin, this peptide blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAS cascade. This application note provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory potential of this peptide against renin.

Mechanism of Action

This compound mimics the natural substrate of renin, angiotensinogen, and binds to the active site of the enzyme. The incorporation of a D-amino acid (D-Leu) in place of the natural L-leucine at position six is intended to increase the peptide's stability and resistance to proteolytic degradation, potentially enhancing its inhibitory half-life. The peptide competitively inhibits the cleavage of angiotensinogen, thereby reducing the production of angiotensin I and subsequently angiotensin II, the primary effector molecule of the RAS that leads to vasoconstriction and increased blood pressure.

Quantitative Data on Related Renin Inhibitors

While specific quantitative inhibition data (IC50 or Ki values) for this compound against renin was not found in the reviewed literature, the following table summarizes data for a closely related angiotensinogen analogue peptide inhibitor. This data can serve as a reference for expected potency.

Peptide SequenceTarget EnzymeInhibition Constant (IC50)Reference
Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-LysHuman ReninNot explicitly stated, but demonstrated in vivo efficacy[1]
Boc-Tyr-Thr-Thr-Phe-Lys-Arg-Ile-Phe-Leu-Lys-Arg-Met-Pro-OMeHuman Plasma Renin2 x 10⁻⁴ M
Boc-Leu-Lys-Arg-Met-Pro-OMeHuman Plasma Renin3 x 10⁻⁴ M

Note: The inhibitory activity of peptide analogues is highly dependent on the specific amino acid sequence and modifications. The data presented above is for related, but not identical, peptides and should be used as a general guideline. Experimental determination of the IC50 for this compound is highly recommended.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant renin. The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

Materials:

  • Human Recombinant Renin

  • Renin FRET Substrate (e.g., based on the N-terminal sequence of angiotensinogen with a fluorophore and a quencher)

  • This compound peptide

  • Renin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 540/590 nm or 335-345/485-510 nm)

  • Inhibitor solvent (e.g., DMSO or sterile water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare serial dilutions of the peptide inhibitor in Renin Assay Buffer to generate a range of concentrations for IC50 determination.

    • Dilute the human recombinant renin and the FRET substrate to their optimal working concentrations in Renin Assay Buffer as recommended by the supplier.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Blank (No Enzyme): 50 µL of Renin Assay Buffer and 50 µL of the FRET substrate solution.

      • Control (No Inhibitor): 50 µL of diluted renin solution and 50 µL of the FRET substrate solution.

      • Inhibitor Wells: 50 µL of diluted renin solution and 50 µL of each inhibitor dilution.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Aldosterone Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Vasoconstriction Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II AT1_Receptor->Vasoconstriction Adrenal_Gland Adrenal Gland AT1_Receptor->Adrenal_Gland Adrenal_Gland->Aldosterone stimulates release Inhibitor This compound Inhibitor->Renin inhibits Experimental_Workflow start Start prep_reagents Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Blank, Control, Inhibitor Wells) prep_reagents->setup_plate incubate Incubate at 37°C setup_plate->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze end End analyze->end Peptide_Angiotensinogen_Relationship Angiotensinogen Angiotensinogen (N-terminus) ...-His-Pro-Phe-His-Leu-Leu-Val-Tyr-... Inhibitor Inhibitor Peptide This compound Angiotensinogen:f1->Inhibitor:f1 Analogue of

References

Application Notes and Protocols for In Vivo Studies with the Synthetic Peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo investigation of the synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. Due to the absence of published data on this specific peptide, the following experimental design is based on the hypothesis that it may act as a modulator of the renin-angiotensin system (RAS), a common target for therapeutic peptides with similar structural features. The inclusion of a D-amino acid (D-Leu) suggests enhanced stability against enzymatic degradation, a desirable characteristic for in vivo applications.

Peptide Profile and Rationale for In Vivo Studies

The peptide sequence, this compound, contains several amino acids known for their roles in biological activity and receptor interactions. Histidine is ionizable and can participate in catalytic processes, while proline introduces structural rigidity. The aromatic residues (Phenylalanine and Tyrosine) are often involved in binding to target proteins. The presence of D-Leucine is a key modification to increase the peptide's half-life in vivo by making it resistant to proteases.

Hypothesized Mechanism of Action: Based on sequence similarities to known angiotensin peptides, it is hypothesized that this peptide may act as an inhibitor of the Angiotensin-Converting Enzyme (ACE) or as a blocker of the Angiotensin II Type 1 (AT1) receptor. Both actions would lead to a reduction in blood pressure, making it a potential therapeutic candidate for hypertension.

In Vitro Characterization Prior to In Vivo Studies

Before proceeding to animal studies, it is crucial to characterize the peptide's activity and stability in vitro.

ACE Inhibition Assay

Objective: To determine if the peptide can inhibit the activity of Angiotensin-Converting Enzyme.

Protocol:

  • Prepare a solution of ACE and its substrate, N-Hippuryl-His-Leu (HHL).

  • Incubate varying concentrations of the test peptide (this compound) with ACE.

  • Add the HHL substrate to initiate the reaction.

  • Stop the reaction and measure the amount of hippuric acid produced, typically by spectrophotometry.

  • Calculate the IC50 value, which is the concentration of the peptide required to inhibit 50% of the ACE activity.

AT1 Receptor Binding Assay

Objective: To assess the peptide's ability to bind to the Angiotensin II Type 1 receptor.

Protocol:

  • Use a commercially available AT1 receptor binding assay kit or cells expressing the AT1 receptor.

  • Incubate radiolabeled Angiotensin II with the receptor preparation in the presence of varying concentrations of the test peptide.

  • After incubation, separate the bound from the unbound radioligand.

  • Measure the radioactivity of the bound fraction to determine the degree of displacement by the test peptide.

  • Calculate the Ki (inhibition constant) to quantify the peptide's binding affinity.

Plasma Stability Assay

Objective: To evaluate the stability of the peptide in plasma.

Protocol:

  • Incubate the peptide at a known concentration in fresh plasma (e.g., rat, human) at 37°C.

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile).

  • Analyze the remaining peptide concentration at each time point using LC-MS/MS.

  • Calculate the half-life (t½) of the peptide in plasma.

In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and tolerability studies, followed by efficacy studies in a relevant disease model.

Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the pharmacokinetic profile and assess the safety and tolerability of the peptide in a rodent model (e.g., Sprague-Dawley rats).

Experimental Groups:

  • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

  • Group 2: Subcutaneous (SC) administration (e.g., 10 mg/kg)

  • Group 3: Oral (PO) administration (e.g., 50 mg/kg)

  • Group 4-6: Escalating doses for MTD determination (e.g., 50, 100, 200 mg/kg, route dependent on initial PK data)

Protocol:

  • Administer the peptide to the respective groups.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Process blood to obtain plasma and analyze peptide concentrations using a validated LC-MS/MS method.

  • For MTD, observe animals for clinical signs of toxicity for at least 7 days.

  • Perform terminal necropsy and histopathology on major organs for the MTD cohort.

Data Presentation:

Pharmacokinetic Parameters IV Administration (2 mg/kg) SC Administration (10 mg/kg) PO Administration (50 mg/kg)
Cmax (ng/mL)DataDataData
Tmax (min)DataDataData
AUC (0-t) (ng*min/mL)DataDataData
Half-life (t½) (min)DataDataData
Bioavailability (%)100DataData
Maximum Tolerated Dose Dose (mg/kg) Observations
Route: SpecifyDataData
Phase 2: Efficacy Study in a Hypertension Model

Objective: To evaluate the anti-hypertensive effect of the peptide in a relevant animal model, such as the Spontaneously Hypertensive Rat (SHR).

Experimental Groups (n=8-10 per group):

  • Group 1: Vehicle control (e.g., saline)

  • Group 2: Positive control (e.g., Captopril, an ACE inhibitor, at an effective dose)

  • Group 3: Test Peptide - Low Dose (e.g., 10 mg/kg, based on PK/MTD)

  • Group 4: Test Peptide - High Dose (e.g., 50 mg/kg, based on PK/MTD)

Protocol:

  • Acclimatize adult SHRs and measure baseline blood pressure using a non-invasive tail-cuff method.

  • Randomize animals into treatment groups.

  • Administer the vehicle, positive control, or test peptide daily for a specified period (e.g., 4 weeks).

  • Monitor blood pressure and heart rate regularly (e.g., weekly).

  • At the end of the study, collect blood for biomarker analysis (e.g., plasma renin activity, angiotensin II levels).

  • Harvest organs (heart, kidneys) for histopathological analysis and to assess for end-organ damage.

Data Presentation:

Treatment Group Dose (mg/kg) Mean Systolic Blood Pressure (mmHg) - Baseline Mean Systolic Blood Pressure (mmHg) - Week 4 % Change in Blood Pressure
Vehicle Control-DataDataData
Positive Control (Captopril)DoseDataDataData
Test Peptide - Low Dose10DataDataData
Test Peptide - High Dose50DataDataData

Visualizations

Hypothesized Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII conversion ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R binds Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction activates TestPeptide His-Pro-Phe-His-Leu- D-Leu-Val-Tyr TestPeptide->ACE Inhibits (Hypothesis 1) TestPeptide->AT1R Blocks (Hypothesis 2)

Caption: Hypothesized mechanism of action of the test peptide on the Renin-Angiotensin System.

In Vivo Efficacy Study Workflow

Efficacy_Workflow cluster_pre Pre-Study cluster_treatment Treatment Phase (4 weeks) cluster_post Post-Study Analysis Acclimatization Acclimatize SHRs (1 week) BaselineBP Measure Baseline Blood Pressure Acclimatization->BaselineBP Randomization Randomize into Treatment Groups BaselineBP->Randomization Dosing Daily Dosing: - Vehicle - Positive Control - Test Peptide (Low/High) Randomization->Dosing Monitoring Weekly Monitoring: - Blood Pressure - Heart Rate Dosing->Monitoring TerminalCollection Terminal Blood Collection (Biomarkers) Dosing->TerminalCollection End of Study Monitoring->Dosing OrganHarvest Organ Harvest (Histopathology) TerminalCollection->OrganHarvest DataAnalysis Data Analysis and Interpretation OrganHarvest->DataAnalysis

Caption: Workflow for the in vivo efficacy study in spontaneously hypertensive rats.

Logical Relationship for Go/No-Go Decisions

Decision_Tree InVitro In Vitro Screening (ACEi / ARB activity) Go1 GO InVitro->Go1 Activity Observed NoGo1 NO-GO InVitro->NoGo1 No Activity PK_MTD Pharmacokinetics & Max Tolerated Dose Go2 GO PK_MTD->Go2 Favorable PK & Safe NoGo2 NO-GO PK_MTD->NoGo2 Poor PK or High Toxicity Efficacy Efficacy Study in SHRs Go3 Proceed to further development Efficacy->Go3 Significant BP Reduction NoGo3 Terminate Project Efficacy->NoGo3 No Efficacy Go1->PK_MTD NoGo1->NoGo3 Go2->Efficacy NoGo2->NoGo3

Caption: Decision-making flowchart for the progression of in vivo studies.

Troubleshooting & Optimization

Troubleshooting His-Pro-Phe-His-Leu-D-Leu-Val-Tyr peptide aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. The content is designed to directly address common issues related to peptide aggregation.

Analysis of Peptide Characteristics

The peptide with the sequence this compound has specific physicochemical properties that influence its behavior in solution. Understanding these is the first step in troubleshooting aggregation issues. The sequence is highly hydrophobic, containing 75% hydrophobic residues (Pro, Phe, Leu, D-Leu, Val, Tyr), which makes it poorly soluble in aqueous solutions.[1][2]

PropertyValueNote
Sequence This compound
Molecular Formula C52H71N11O8
Average Molecular Weight ~986.2 g/mol
Hydrophobic Residues 6 out of 8 (75%)Pro, Phe, Leu, D-Leu, Val, Tyr
Charged Residues 2 (25%)His, His (Basic)
Theoretical pI ~8.3The peptide will have a net positive charge at pH < 8.3.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My lyophilized peptide will not dissolve in my aqueous buffer (e.g., PBS, TRIS). What should I do?

Answer: This is expected due to the peptide's high hydrophobicity (75%).[1][2] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent and then slowly add it to your aqueous buffer with gentle stirring.[3]

Recommended Initial SolventsComments
DMSO (Dimethyl sulfoxide) Preferred for most biological applications due to low toxicity.[1] A final concentration of <1% is generally well-tolerated in cell-based assays.[3][4]
DMF (Dimethylformamide) A suitable alternative if DMSO interferes with your experiment.[1]
Acetonitrile (ACN) Can be used but may be less suitable for some biological assays.
10% Acetic Acid As the peptide is basic, an acidic solution can aid dissolution by protonating the histidine residues.[5]

See Protocol 1 for a detailed methodology.

Question 2: My peptide solution is cloudy, hazy, or contains visible precipitates. Is this aggregation?

Answer: Yes, cloudiness (turbidity) or visible particles are classic signs of peptide aggregation.[6] This occurs when peptide molecules self-associate to form larger, insoluble complexes.[7] Aggregation can be influenced by factors like peptide concentration, pH, temperature, and ionic strength of the buffer.[8][9]

To resolve this, you can try the following:

  • Sonication: This can help break apart existing aggregates. See Protocol 2 .

  • pH Adjustment: Since the peptide is basic, lowering the pH (e.g., to pH 5-6) will increase the net positive charge, which can increase electrostatic repulsion between peptide molecules and reduce aggregation.[10]

  • Use of Denaturants (Last Resort): For non-biological or analytical applications, chaotropic agents like 6 M Guanidine HCl or 8 M Urea can be used to solubilize stubborn aggregates.[3] These are generally not compatible with biological assays.

Below is a troubleshooting workflow to guide you.

G cluster_0 Troubleshooting Workflow start Problem Observed: Cloudy Solution / Precipitate check_conc Is peptide concentration > 1-2 mg/mL? start->check_conc diss_method Was initial dissolution done in organic solvent? check_conc->diss_method No action_dilute Action: Dilute the stock solution and try again. check_conc->action_dilute Yes action_sonicate Action: Try gentle sonication (See Protocol 2) diss_method->action_sonicate Yes action_redissolve Action: Re-dissolve using Protocol 1. diss_method->action_redissolve No check_ph Is the solution pH close to the peptide's pI (~8.3)? action_sonicate->check_ph final_sol Solution Clear? action_dilute->final_sol action_redissolve->final_sol action_adjust_ph Action: Adjust buffer pH (e.g., lower to pH 6). check_ph->action_adjust_ph Yes check_ph->final_sol No action_adjust_ph->final_sol end_ok Proceed with Experiment final_sol->end_ok Yes end_fail Consider chaotropic agents (e.g., 6M Gdn-HCl) for non-biological assays. final_sol->end_fail No

Caption: A step-by-step workflow for troubleshooting peptide aggregation.

Question 3: How can I detect and quantify peptide aggregation in my sample?

Answer: Several biophysical techniques can be used to detect and quantify aggregation. The choice of method depends on the required level of detail and available equipment.

TechniquePrincipleInformation ProvidedPros / Cons
UV-Vis Spectroscopy Measures light scattering by aggregates at wavelengths where the peptide does not absorb (e.g., 340-600 nm).[6]Qualitative assessment of turbidity (aggregation).Pro: Quick, easy, widely available.[6] Con: Not quantitative for size or distribution.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[11]Hydrodynamic radius (size) and size distribution of aggregates.[11]Pro: Sensitive to small amounts of large aggregates. Con: Requires specialized equipment; sensitive to dust/contaminants.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[12]Detects and quantifies soluble aggregates (dimers, oligomers) vs. monomers.[12]Pro: Quantitative, high resolution. Con: May filter out very large, insoluble aggregates; potential for on-column interactions.
Thioflavin T (ThT) Assay A fluorescent dye that binds to the cross-β-sheet structures common in amyloid-like fibrils.[13]Detects the formation of structured, amyloid-like aggregates.Pro: Highly sensitive for fibrillar aggregates. Con: Does not detect amorphous (unstructured) aggregates.

See Protocol 3 for a basic UV-Vis method.

Frequently Asked Questions (FAQs)

Question 1: What are the key factors that promote the aggregation of this peptide?

Answer: Peptide aggregation is influenced by both intrinsic (sequence-related) and extrinsic (environmental) factors.[7] For this specific peptide, the primary driver is its high hydrophobicity.

G cluster_0 Intrinsic Factors (Peptide Sequence) cluster_1 Extrinsic Factors (Environment) hydro High Hydrophobicity (75%) agg_state Aggregation hydro->agg_state charge Charge (2x His) charge->agg_state d_amino D-Leucine residue d_amino->agg_state conc High Concentration conc->agg_state ph pH near pI ph->agg_state temp High Temperature temp->agg_state ionic High Ionic Strength ionic->agg_state surface Adsorption to Surfaces surface->agg_state

Caption: Factors influencing the aggregation of the peptide.

Question 2: How does the D-Leucine in the sequence affect aggregation?

Answer: The presence of a D-amino acid like D-Leucine disrupts the formation of regular secondary structures, particularly the β-sheets that are characteristic of highly organized amyloid fibrils.[14] This can have two potential effects:

  • Inhibition: It may prevent the peptide from forming stable, ordered aggregates, thus potentially increasing its apparent solubility or keeping aggregates small and amorphous.

  • No Significant Effect on Amorphous Aggregation: While it hinders fibril formation, it may not prevent the non-specific hydrophobic interactions that lead to amorphous (unstructured) aggregation.

Question 3: What is the best way to store the lyophilized peptide and the stock solution to minimize aggregation?

Answer: Proper storage is critical to maintaining the peptide's integrity.

  • Lyophilized Powder: Store at -20°C or preferably -80°C in a desiccated environment.[3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the peptide.[3]

  • Peptide in Solution: It is highly recommended to prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C.[15] Avoid repeated freeze-thaw cycles, as this can promote aggregation.[10] If your stock is in an organic solvent like DMSO, ensure your storage tubes are compatible (e.g., polypropylene).

Question 4: Can Trifluoroacetic Acid (TFA) from HPLC purification affect my experiments?

Answer: Yes. Peptides are often purified by HPLC and supplied as TFA salts. While TFA can aid in keeping the peptide soluble, residual amounts can affect certain experiments.[16] At high concentrations, it can lower the pH of unbuffered solutions and interfere with cell-based assays.[17] If you suspect TFA interference, you may need to perform a salt exchange or purchase a TFA-removed version of the peptide.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing the Peptide

  • Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

  • Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). To aid dissolution, you can gently vortex or sonicate briefly (see Protocol 2). The solution should be clear.

  • Take the required volume of the DMSO stock solution.

  • Slowly add the DMSO stock drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.

  • Never add the aqueous buffer directly to the concentrated DMSO stock, as this can cause the peptide to immediately precipitate.[1]

  • If the final solution appears hazy, it may indicate you have exceeded the peptide's solubility limit in that buffer.

G cluster_0 Solubility Testing Workflow start Start: Lyophilized Peptide step1 1. Add small volume of pure DMSO (e.g., to make 10 mg/mL) start->step1 step2 2. Vortex/Sonicate until fully dissolved step1->step2 check1 Is solution clear? step2->check1 step3 3. Prepare tube with final aqueous buffer check1->step3 Yes fail1 Problem: Insoluble in pure solvent. Try another solvent (e.g., DMF). check1->fail1 No step4 4. Slowly add DMSO stock to stirring buffer step3->step4 check2 Is final solution clear? step4->check2 success Success: Peptide is soluble at this concentration check2->success Yes fail2 Problem: Exceeded solubility limit. Reduce final concentration. check2->fail2 No

Caption: A workflow for testing and achieving peptide solubility.

Protocol 2: Protocol for Resolubilizing Aggregated Peptide using Sonication

  • Use a bath sonicator to avoid localized heating from a probe sonicator.

  • Place your sealed vial/tube containing the aggregated peptide solution into the water bath.

  • Sonicate in short bursts (e.g., 1-2 minutes) followed by a cooling period on ice to prevent excessive heating, which could degrade the peptide.[15]

  • Visually inspect the solution after each cycle. Stop when the solution becomes clear.

  • After sonication, centrifuge the sample at high speed (e.g., >10,000 x g for 10 minutes) to pellet any remaining insoluble aggregates before using the supernatant.[4]

Protocol 3: Basic Protocol for Monitoring Aggregation using UV-Vis Spectroscopy

  • Set a UV-Vis spectrophotometer to read absorbance in the range of 340 nm to 600 nm.

  • Use the same buffer your peptide is dissolved in as the blank.

  • Measure the absorbance (or optical density, OD) of your peptide solution.

  • An OD reading significantly above the blank across this wavelength range indicates light scattering due to the presence of aggregates.

  • You can monitor the change in OD over time to assess the kinetics of aggregation under different conditions (e.g., temperature, pH). An increase in OD signifies an increase in aggregation.[6]

References

Technical Support Center: Optimizing His-Pro-Phe-His-Leu-D-Leu-Val-Tyr Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield and purity of the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. The content addresses common challenges associated with this specific sequence, which contains difficult residues like Histidine and Proline, hydrophobic amino acids, and a D-amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall crude yield for the this compound synthesis is significantly lower than expected. What are the primary causes?

A1: Low yield in a peptide synthesis can stem from several factors, but for this specific sequence, the most probable causes are:

  • Incomplete Couplings: The sequence contains multiple points prone to difficult couplings, most notably the His-Pro junction. Proline is a secondary amine, making it less reactive, and its coupling can be sterically hindered.[1][2] Histidine can also be challenging.

  • Peptide Aggregation: The presence of several hydrophobic residues (Phe, Leu, D-Leu, Val) can lead to the growing peptide chain aggregating on the solid support.[3][4] This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps, resulting in truncated or deletion sequences.

  • Premature Cleavage: If using a highly acid-labile linker (like a 2-chlorotrityl chloride resin) to obtain a fully protected peptide fragment, the acidity generated during certain coupling reactions (e.g., with HCTU) can cause premature loss of the peptide from the resin.[5]

  • Side Reactions: Issues like aspartimide formation (if Asp were present) or guanidinylation of the N-terminal amino group when using excess uronium reagents can terminate the chain.[6]

To diagnose the issue, it is crucial to analyze the crude product via HPLC and Mass Spectrometry to identify the nature of the impurities (e.g., deletion sequences, truncations).[4]

Q2: I am observing a significant deletion sequence corresponding to the Proline or Histidine residue. How can I improve the coupling efficiency at the His-Pro junction and for other difficult residues?

A2: The His-Pro junction is a classic example of a "difficult coupling." To overcome this and improve efficiency for other challenging residues, consider the following strategies:

  • Use High-Efficiency Coupling Reagents: Standard reagents may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or COMU.[6][7][8] These reagents form highly reactive esters, which can improve coupling rates for sterically hindered amino acids.[6]

  • Perform a Double Coupling: After the initial coupling reaction, perform a second coupling with fresh amino acid and reagents to drive the reaction to completion.[1] This is particularly recommended for the Proline and the Histidine preceding it.

  • Increase Reaction Time and/or Temperature: Extending the coupling time can allow the reaction to proceed further.[1] Microwave-assisted synthesis is another effective technique that can significantly reduce reaction times and minimize the formation of side products for difficult couplings.[8]

  • Optimize Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for improving the solvation of the growing peptide chain and reducing aggregation.[4]

Q3: My resin is visibly shrinking during synthesis, and the final product is difficult to purify due to aggregation-related byproducts. What can I do to mitigate peptide aggregation?

A3: Resin shrinking is a strong indicator of on-resin peptide aggregation. This sequence's hydrophobic residues make it susceptible to forming secondary structures that hinder synthesis.[3] The following strategies can disrupt these interactions:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and secondary structure formation.

  • "Difficult Sequence" Solvents: Use solvent mixtures known to reduce aggregation, such as DMSO/DMF, NMP, or trifluoroethanol (TFE) in DMF.[8]

  • Specialized Resins: Employ resins with better swelling properties and increased hydrophilicity, such as polyethylene glycol (PEG)-based resins (e.g., NovaPEG, NovaSyn® TG).[9] These can improve solvation of the peptide chain.

  • Pseudoproline Dipeptides: If synthesizing a longer peptide containing this sequence, incorporating a pseudoproline dipeptide (a temporary, structure-disrupting modification) every six or so residues can effectively prevent aggregation.

Q4: How can I minimize the risk of racemization, particularly when coupling the D-Leucine residue?

A4: Racemization is a critical concern for maintaining the stereochemical integrity of the peptide. The risk is highest during the activation step of the carboxylic acid. To suppress racemization:

  • Use Racemization-Suppressing Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial.[8][10]

  • Choose Appropriate Coupling Reagents: Coupling reagents based on OxymaPure, such as COMU, have been shown to reduce epimerization compared to some older reagents.[11] Phosphonium reagents (like PyBOP) are also generally considered to result in cleaner reactions than some uronium reagents.[6]

  • Control the Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) and use it in appropriate stoichiometry. Excess base can increase the risk of racemization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

ReagentReagent TypeRelative Efficiency/ReactivityRacemization RiskKey Advantages
HBTU/TBTU Uronium/AminiumGood (OBt-based)Low with additiveWidely used, cost-effective standard.[7]
HCTU Uronium/AminiumHigh (6-Cl-HOBt-based)Low with additiveMore reactive than HBTU, good for hindered couplings.[6]
HATU Uronium/AminiumVery High (HOAt-based)Very LowOne of the most efficient reagents due to the anchimeric assistance of the pyridine nitrogen in HOAt.[6][7]
COMU Uronium/AminiumVery High (Oxyma-based)Very LowComparable efficiency to HATU, non-explosive, good solubility.[7][11]
PyBOP PhosphoniumGood (OBt-based)Low with additiveHigh solubility in DMF, generally gives cleaner reactions than uronium reagents.[6]

Mandatory Visualizations

spss_workflow start Start: Swell Resin in Solvent (e.g., DMF) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (AA, Reagent, Base in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 check Repeat Cycle for Each Amino Acid? wash2->check check->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage No end End: Crude Peptide (Purify & Analyze) cleavage->end

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_yield cluster_analysis Analysis (LC-MS) cluster_solutions Potential Solutions start Low Crude Yield or Purity Issue ms_analysis Major peaks are deletion sequences? start->ms_analysis sol_coupling Improve Coupling: - Use HATU/COMU - Double couple difficult AAs - Increase reaction time ms_analysis->sol_coupling Yes sol_aggregation Reduce Aggregation: - Use NMP or DMSO/DMF - Add chaotropic salts - Use PEG-based resin ms_analysis->sol_aggregation No (Broad peaks, poor resolution)

Caption: A logical workflow for troubleshooting low peptide synthesis yield based on LC-MS analysis.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle using Fmoc chemistry on a solid support.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a final wash with Dichloromethane (DCM) followed by DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent (e.g., HCTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • A small sample of resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

  • Repeat: Return to Step 1 for the next amino acid in the sequence.

Protocol 2: Optimized Protocol for the His-Pro Coupling

This protocol is designed for the difficult coupling of Fmoc-His(Trt)-OH to the N-terminal Proline.

  • Deprotection and Washing: Follow Step 1 and 2 from the standard protocol.

  • First Coupling:

    • Prepare a solution of Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 1 hour at room temperature.

  • Washing: Drain and wash the resin with DMF (3 times).

  • Second Coupling (Double Couple):

    • Repeat Step 2 with a freshly prepared solution of amino acid and reagents.

    • Agitate for an additional 1-2 hours.

  • Final Wash: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to ensure the reaction has gone to completion (the test should be negative, indicating no free primary amines).

Protocol 3: Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail suitable for the protecting groups used. For this peptide, a common cocktail is Reagent K:

    • Trifluoroacetic acid (TFA): 94%

    • Phenol: 2%

    • Water: 2%

    • Thioanisole: 2% (Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0 °C) diethyl ether.

  • Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

References

Technical Support Center: His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and other Angiotensin-(1-7) analogs in cellular assays. The information provided is intended to help identify and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary target of this compound?

Based on its structure, which is related to Angiotensin-(1-7) (Ang-(1-7)), the primary target is likely the Mas receptor, a G protein-coupled receptor (GPCR).[1] The ACE2/Ang-(1-7)/Mas axis is considered a protective arm of the renin-angiotensin system (RAS), counteracting the effects of the ACE/Angiotensin II/AT1 receptor pathway.[1][2]

Q2: My results with this compound are inconsistent or unexpected. What are the potential off-target receptors this peptide might be interacting with?

While the Mas receptor is the presumed primary target, Ang-(1-7) and its analogs have been reported to interact with other receptors, which may lead to off-target effects. These include:

  • Angiotensin II Type 1 Receptor (AT1R): Some studies suggest that Ang-(1-7) may act as an antagonist or a biased agonist at the AT1R.[3][4] This interaction could lead to inhibition of Angiotensin II signaling.

  • Angiotensin II Type 2 Receptor (AT2R): Ang-(1-7) has been shown to act via the AT2R in certain tissues.[2]

  • Mas-related G protein-coupled receptor member D (MrgD): This receptor is the primary target for Alamandine, a peptide structurally similar to Ang-(1-7).[5][6] Given the structural similarities, cross-reactivity of Ang-(1-7) analogs with MrgD is a possibility.

Q3: I am observing effects that are not blocked by the Mas receptor antagonist A-779. What could be the reason?

If the observed effects of your peptide are not inhibited by the Mas receptor antagonist A-779, it strongly suggests an off-target mechanism. Consider the following possibilities:

  • Interaction with AT1R or AT2R: The peptide might be signaling through the AT1 or AT2 receptors.[3][4]

  • Activation of the MrgD receptor: The peptide could be acting as an agonist at the MrgD receptor, the receptor for Alamandine.[5][7]

  • Receptor Heterodimerization: The Mas receptor can form heterodimers with the AT1R, leading to complex and sometimes unpredictable signaling outcomes.[8]

  • Non-receptor mediated effects: At high concentrations, peptides can have non-specific effects on cell membranes or other cellular components.

Q4: Are there any concerns with the purity or formulation of the synthetic peptide itself that could cause artifacts?

Yes, synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a counterion.[9] Residual TFA in the peptide preparation can influence experimental results. At nanomolar concentrations, TFA can affect cell growth and act as an allosteric regulator of receptors like the glycine receptor.[10] It is advisable to check the peptide's certificate of analysis for TFA content or consider using TFA-free preparations for highly sensitive assays.[9]

Troubleshooting Guides

Problem: Unexpected or contradictory results in cellular assays.
Possible Cause Troubleshooting Step Rationale
Off-target receptor binding Use selective antagonists for other potential receptors, such as Losartan (AT1R antagonist) or PD123319 (AT2R/MrgD antagonist).[3][6][7]This will help determine if the observed effects are mediated by AT1R, AT2R, or MrgD.
Signaling pathway cross-talk Profile the downstream signaling pathways activated by the peptide (e.g., ERK1/2, Akt, intracellular calcium).[11][12]Comparing the activated pathways to known signaling of Mas, AT1R, AT2R, and MrgD can help identify the active receptor.
Peptide concentration too high Perform a dose-response curve to determine the EC50. Use the lowest effective concentration.High concentrations can lead to non-specific binding and off-target effects.
TFA interference Use a TFA-free peptide preparation or a vehicle control containing TFA at the same concentration as in the peptide stock.[9][10]This will control for any biological effects of residual TFA from peptide synthesis.
Constitutive activity of Mas receptor In cells overexpressing the Mas receptor, assess the basal activity and consider using an inverse agonist to establish a baseline.[11]The Mas receptor can exhibit constitutive (ligand-independent) activity, which could mask the effects of an agonist.

Quantitative Data Summary

The affinity of Ang-(1-7) for AT1 and AT2 receptors is significantly lower than that of Angiotensin II.

LigandReceptorRelative Affinity (compared to Angiotensin II)Reference
Angiotensin-(1-7)AT1 Receptor~1100-fold lower[3]
Angiotensin-(1-7)AT2 Receptor~500-fold lower[3]

Key Experimental Protocols

1. Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of the test peptide to a specific receptor.

  • Materials: Cells or membranes expressing the receptor of interest (e.g., AT1R, AT2R, Mas, MrgD), radiolabeled ligand for the receptor, unlabeled test peptide, filtration apparatus.

  • Method:

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptide.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters.

    • The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

    • The binding affinity (Ki) can be calculated from the IC50 value.

2. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, typically for Gq-coupled receptors.

  • Materials: Cells expressing the receptor of interest, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), a fluorometric imaging plate reader or microscope.

  • Method:

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove excess dye.

    • Establish a baseline fluorescence reading.

    • Add the test peptide and monitor the change in fluorescence over time.

    • An increase in fluorescence indicates an increase in intracellular calcium.

3. ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway, which is downstream of many GPCRs.

  • Materials: Cells, test peptide, cell lysis buffer, primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2, secondary antibody conjugated to HRP, chemiluminescent substrate, western blotting equipment.

  • Method:

    • Treat cells with the test peptide for various time points.

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibody against p-ERK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK to normalize the data. An increase in the p-ERK/total ERK ratio indicates pathway activation.[12]

Visualizations

Angiotensin_Signaling_Pathways cluster_RAS Renin-Angiotensin System cluster_Receptors Receptors and Potential Off-Targets cluster_Effects Cellular Effects AngII Angiotensin II ACE2 ACE2 AngII->ACE2 Metabolism AT1R AT1 Receptor AngII->AT1R High Affinity Ang17 Angiotensin-(1-7) (and analogs like This compound) Ang17->AT1R Off-Target: Antagonist/ Biased Agonist AT2R AT2 Receptor Ang17->AT2R Off-Target MasR Mas Receptor (Primary Target) Ang17->MasR Primary Interaction MrgD MrgD Receptor Ang17->MrgD Potential Cross-reactivity Alamandine Alamandine Alamandine->MrgD ACE2->Ang17 Pathological Pathological Effects (e.g., Vasoconstriction, Proliferation) AT1R->Pathological Uncertain Variable/Context-Dependent Effects AT2R->Uncertain Protective Protective Effects (e.g., Vasodilation, Anti-proliferation) MasR->Protective MrgD->Protective Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with Peptide Check_Concentration Is the peptide concentration in the optimal range (post dose-response)? Start->Check_Concentration High_Conc High concentration may cause non-specific effects. Reduce concentration. Check_Concentration->High_Conc No Use_Antagonists Use selective antagonists: - A-779 (Mas) - Losartan (AT1R) - PD123319 (AT2R/MrgD) Check_Concentration->Use_Antagonists Yes Effect_Blocked Is the effect blocked by any antagonist? Use_Antagonists->Effect_Blocked Mas_Blocked Blocked by A-779: On-target MasR effect Effect_Blocked->Mas_Blocked Yes (A-779) OffTarget_Blocked Blocked by Losartan or PD123319: Off-target effect via AT1R, AT2R, or MrgD Effect_Blocked->OffTarget_Blocked Yes (Other) Not_Blocked Not blocked by antagonists: Consider non-receptor effects or TFA artifacts Effect_Blocked->Not_Blocked No Control_TFA Control for TFA effects using a TFA-containing vehicle or TFA-free peptide Not_Blocked->Control_TFA

References

Technical Support Center: Crystallization of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general principles and troubleshooting strategies for peptide crystallization. Due to a lack of specific published data for the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, the information presented here is based on established knowledge of peptide crystallization in general. Researchers should use this as a starting point and expect to perform systematic optimization for this specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity of the this compound peptide for crystallization trials?

A1: For crystallization experiments, the purity of the peptide is a critical factor.[1][2] Impurities can inhibit or prevent crystal growth.[3] A purity of >98% is highly recommended for initial screening.[1] Lower purity levels may be acceptable for other applications but are generally not suitable for producing high-quality crystals.[1]

Q2: What are the key factors influencing the crystallization of this compound?

A2: Several factors significantly impact peptide crystallization, including:

  • Purity and Homogeneity: The sample should be highly pure (>98%) and free from aggregates or different oligomeric forms.[1][2][4]

  • Peptide Concentration: The concentration must be high enough to achieve supersaturation, a prerequisite for crystal formation.[1]

  • pH: The pH of the solution affects the charge state of the peptide, influencing its solubility and intermolecular interactions.[4]

  • Temperature: Temperature affects the solubility of the peptide and the rate of nucleation and crystal growth.[4]

  • Precipitant Type and Concentration: The choice and concentration of the precipitating agent are crucial for inducing crystallization.[1][4]

  • Solvent: The solvent system used to dissolve the peptide is a key consideration.[1][5]

  • Additives and Ligands: The presence of salts, metal ions, or other small molecules can sometimes promote crystallization.[4]

Q3: My peptide solution is forming a gel or amorphous precipitate instead of crystals. What should I do?

A3: Gel formation and amorphous precipitation are common challenges in peptide crystallization, often due to the high flexibility and aggregation propensity of peptides.[6] To address this, you can try the following:

  • Vary the concentrations: Adjust the concentrations of both the peptide and the precipitant.[7]

  • Modify the pH: Systematically screen a range of pH values.

  • Change the precipitant: Experiment with different types of precipitants (e.g., salts, polymers, organic solvents).

  • Alter the temperature: Conduct experiments at different temperatures.[4]

  • Consider additives: Screen for additives that may reduce aggregation or promote ordered packing.

Q4: I am only getting very small, needle-like crystals. How can I grow larger, higher-quality crystals?

A4: The formation of small, needle-like crystals often indicates a high nucleation rate.[7] To obtain larger crystals, you need to slow down the crystallization process to favor crystal growth over nucleation. Consider these strategies:

  • Reduce the precipitant or peptide concentration. [7]

  • Fine-tune the pH.

  • Slow down the equilibration rate: In vapor diffusion experiments, this can be achieved by using a larger drop size or a smaller reservoir volume.

  • Seeding: Introduce microcrystals from a previous experiment into a new, equilibrated drop to encourage the growth of larger, single crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals, clear drop - Peptide concentration is too low.- Precipitant concentration is too low.- The peptide is too soluble under the current conditions.- Increase the peptide concentration.- Increase the precipitant concentration.- Screen a wider range of precipitants and pH values.
Amorphous precipitate - Supersaturation was reached too quickly.- Peptide is aggregating.- Purity is insufficient.[7]- Lower the peptide and/or precipitant concentration.- Screen different pH values and additives.- Further purify the peptide.[7]- Filter the peptide solution through a 0.22 micron filter.[7]
Phase separation (oil) - High concentration of certain precipitants (e.g., MPD, high molecular weight PEGs).- High peptide concentration.- Reduce the precipitant or peptide concentration.- Try different precipitants.
Many small crystals/needles - High rate of nucleation.[7]- Lower the peptide and/or precipitant concentration.[7]- Slow down the rate of vapor diffusion (e.g., larger drops, smaller reservoir).- Try microseeding.
Crystals with poor morphology (e.g., plates, split crystals) - Anisotropy in crystal growth.- Lattice strain due to impurities.[7]- Screen for additives to encourage growth in the third dimension.- Further purify the peptide.[7]- Optimize growth conditions (temperature, pH).

Experimental Protocols

Generic Protocol for Crystallization Screening using Hanging Drop Vapor Diffusion

This protocol provides a general starting point. The specific concentrations and conditions will need to be optimized for this compound.

Materials:

  • This compound peptide (purity >98%)[1]

  • Appropriate solvent for the peptide (e.g., ultrapure water, a suitable buffer)

  • Crystallization screens (pre-filled plates with various precipitants, buffers, and salts)

  • 24-well crystallization plates and siliconized cover slips

  • Micropipettes and tips

  • Microscope for observing crystals

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent to a high concentration (e.g., 10-50 mg/mL). The exact concentration is a critical parameter to screen. Ensure the peptide is fully dissolved.

  • Plate Setup:

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of the 24-well plate.

    • On a siliconized cover slip, place a 1 µL drop of the peptide solution.

    • Add 1 µL of the reservoir solution to the peptide drop.

    • Carefully invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Water will slowly vaporize from the drop and equilibrate with the higher precipitant concentration in the reservoir. This gradually increases the concentration of the peptide and precipitant in the drop, leading to supersaturation and hopefully, crystallization.

  • Incubation and Observation:

    • Store the plates in a stable environment, free from vibrations and significant temperature fluctuations (e.g., 4°C or 20°C).[4]

    • Regularly observe the drops under a microscope over several days to weeks, looking for the formation of crystals.[3] Document any changes, including precipitation, phase separation, or crystal growth.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_outcomes Possible Outcomes Peptide_Synthesis Peptide Synthesis & Purification (>98%) Purity_Analysis Purity & Homogeneity Analysis (HPLC, MS, DLS) Peptide_Synthesis->Purity_Analysis Stock_Solution Prepare Concentrated Stock Solution Purity_Analysis->Stock_Solution Screening Set up Crystallization Plates (Vapor Diffusion) Stock_Solution->Screening Incubation Incubate at Constant Temperature Screening->Incubation Observation Microscopic Observation Incubation->Observation Hit_Identified Identify 'Hit' Conditions Observation->Hit_Identified Clear Clear Drop Observation->Clear Precipitate Amorphous Precipitate Observation->Precipitate Optimization Optimize Hit Conditions (pH, Concentrations) Hit_Identified->Optimization Crystals Crystals Single_Crystal Grow Single, Diffractable Crystals Optimization->Single_Crystal XRay_Diffraction X-ray Diffraction & Structure Determination Single_Crystal->XRay_Diffraction Clear->Screening Adjust Concentrations Precipitate->Screening Adjust Conditions

Caption: A general experimental workflow for the crystallization of a synthetic peptide.

Troubleshooting_Flowchart cluster_outcomes Outcomes cluster_actions Troubleshooting Actions Start Initial Crystallization Experiment Outcome Observe Drop Outcome Start->Outcome Clear Clear Drop Outcome->Clear No Supersaturation Precipitate Amorphous Precipitate / Gel Outcome->Precipitate Nucleation >> Growth Small_Crystals Small Needles / Plates Outcome->Small_Crystals Nucleation > Growth Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success Increase_Conc Increase Peptide/Precipitant Concentration Clear->Increase_Conc Decrease_Conc Decrease Peptide/Precipitant Concentration Precipitate->Decrease_Conc Vary_Conditions Vary pH, Temperature, Additives Precipitate->Vary_Conditions Optimize Optimize Growth (Seeding, Slower Equilibration) Small_Crystals->Optimize Increase_Conc->Start Re-screen Decrease_Conc->Start Re-screen Vary_Conditions->Start Re-screen Optimize->Start Re-screen

Caption: A troubleshooting flowchart for common peptide crystallization problems.

References

Technical Support Center: Refinement of the NMR Structure of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the NMR structure refinement of the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and other similar peptides.

Troubleshooting Guide

Question: I am observing very weak signals or a poor signal-to-noise ratio in my 2D NMR spectra. What could be the cause and how can I improve it?

Answer:

Several factors can contribute to weak NMR signals. Consider the following troubleshooting steps:

  • Peptide Concentration: Ensure your sample concentration is adequate, typically above 0.5 mM, with an ideal range of 1-3 mM for peptide NMR.[1][2] At lower concentrations, the measurement time required to achieve the same signal-to-noise ratio increases significantly.[3]

  • Sample Purity: The purity of your peptide should be greater than 95%.[3] Impurities can introduce noise and interfere with your signals.

  • Peptide Aggregation: Peptides, especially at high concentrations, can aggregate, leading to broader lines and a decrease in signal intensity.[1][3] You can check for aggregation using techniques like Dynamic Light Scattering (DLS) or by observing the effect of changing concentration or adding detergents on the spectra.[3]

  • Instrument Performance: Verify that the NMR spectrometer is properly tuned and shimmed for your sample.

  • Number of Scans: Increase the number of scans to improve the signal-to-noise ratio, keeping in mind that the improvement is proportional to the square root of the number of scans.

Question: I am facing significant resonance overlap in the amide and aromatic regions of the spectrum. How can I resolve these peaks?

Answer:

Resonance overlap is a common challenge in NMR of peptides and proteins.[4] Here are some strategies to overcome this:

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of resonances.[4]

  • Varying Temperature: Recording spectra at slightly different temperatures can shift the positions of some resonances, particularly amide protons, which can help in resolving overlapped peaks.[3]

  • pH Adjustment: Changing the pH of the sample can also alter the chemical shifts of certain protons, especially those on histidine residues. However, ensure the pH remains in a range where the peptide is stable and folded.[3]

  • Multidimensional NMR: For larger peptides, 3D and 4D heteronuclear NMR experiments are often necessary to resolve overlap.[1] This would require isotopic labeling (¹³C, ¹⁵N) of your peptide.[2]

Question: My structure calculation protocol is resulting in a high number of NOE violations or an ensemble of structures with high RMSD. What should I check?

Answer:

This indicates issues with the constraints used for the calculation or the calculation protocol itself. Consider these points:

  • Incorrect NOE Assignments: Double-check your NOE assignments. Ambiguous or incorrect assignments are a common source of error.[5] Initial structures can help in resolving ambiguous NOEs.[5]

  • Calibration of NOE Distances: Ensure your NOE-derived distance restraints are properly calibrated. The intensity of an NOE peak is proportional to r⁻⁶, where r is the distance between the protons.[5]

  • Insufficient Number of Restraints: A lack of sufficient long-range NOEs (between residues that are not adjacent in the sequence) will result in a poorly defined structure.[5]

  • Choice of Calculation Protocol: For peptides, which can be flexible, a pure molecular dynamics (MD) approach for structure calculation might lead to artificially well-defined structures.[6][7] It is often better to use methods that generate independent starting structures, such as distance geometry (DG) based protocols, followed by simulated annealing.[6][7]

  • Presence of Multiple Conformations: Peptides in solution can exist in multiple conformations.[6] If your data suggests this, attempting to force the calculation to a single conformation will result in violations. Averaging restraints or using ensemble-based calculation methods might be necessary.

Frequently Asked Questions (FAQs)

Question: What are the key considerations for preparing a sample of this compound for NMR analysis?

Answer:

Proper sample preparation is crucial for obtaining high-quality NMR data.[3] Key considerations include:

  • Purity: The peptide should be of high purity (>95%) to avoid interference from contaminants.[3]

  • Concentration: A concentration of at least 0.5 mM is generally required, with 1-3 mM being ideal.[1][2]

  • Solvent: The peptide should be dissolved in a suitable solvent, typically 90% H₂O/10% D₂O to observe exchangeable amide protons.[3] The D₂O provides the lock signal for the spectrometer.

  • pH: The pH of the sample should be carefully chosen to ensure the peptide is in a stable, folded conformation and to minimize the exchange rate of amide protons. A pH between 4 and 5 is often a good starting point.[3]

  • Buffer: Use a buffer that does not have signals that overlap with your peptide's resonances.

  • TFA Removal: Peptides are often purified using HPLC with trifluoroacetic acid (TFA). Residual TFA can affect the pH and the spectral quality.[8] In some cases, TFA removal may be necessary.[9]

Question: Which 2D NMR experiments are essential for the structure determination of this peptide?

Answer:

A standard set of 2D homonuclear NMR experiments is typically used for small peptides:[3]

  • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[1][10] It is crucial for assigning resonances to specific amino acid types.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through a few bonds (typically 2-3 bonds).[1][11] It is used to identify adjacent protons within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important experiment for structure determination as it identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the sequence.[3][5][10] These through-space correlations provide the distance restraints used to calculate the 3D structure.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is similar to NOESY but is more suitable for molecules in the intermediate size range where the NOE can be close to zero.[1]

Question: How does the presence of a D-amino acid (D-Leu) affect the NMR structure refinement process?

Answer:

The presence of a D-amino acid will influence the local and potentially the global conformation of the peptide. From an NMR perspective:

  • Chemical Shifts: The chemical shifts of the D-Leu residue and its neighbors may be different from what would be expected for an all-L peptide.

  • NOE Patterns: The pattern of NOE connectivities involving the D-Leu residue will be crucial for defining the local stereochemistry. Expect unusual medium-range NOEs around this residue.

  • Dihedral Angles: The allowed phi (φ) and psi (ψ) dihedral angles for a D-amino acid are different from those of an L-amino acid. This needs to be correctly handled by the structure calculation software.

  • Structure Calculation: Ensure that the stereochemistry of the D-Leu residue is correctly defined in the input files for the structure calculation program.

Experimental Protocols

Peptide Sample Preparation
  • Dissolution: Dissolve the lyophilized this compound peptide in 500 µL of a 90% H₂O / 10% D₂O solution containing a suitable buffer (e.g., 20 mM phosphate buffer).

  • Concentration: Adjust the concentration to be between 1 and 3 mM.

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., pH 5.0) by adding small aliquots of dilute HCl or NaOH.

  • Transfer: Transfer the final sample to a high-quality NMR tube.

2D NMR Data Acquisition

A standard suite of 2D NMR experiments should be acquired at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • TOCSY:

    • Use a standard MLEV-17 spin-lock sequence.

    • Acquire spectra with different mixing times (e.g., 40 ms and 80 ms) to identify spin systems of different lengths.

  • NOESY:

    • Acquire spectra with a range of mixing times (e.g., 100 ms, 200 ms, 300 ms) to build up NOE cross-peak intensities and check for spin diffusion.[5]

  • COSY:

    • Acquire a standard DQF-COSY spectrum.

Structure Calculation and Refinement Workflow
  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues.[10]

    • Use the NOESY spectrum to sequentially connect the assigned spin systems by identifying inter-residue NOEs (e.g., Hα(i) to HN(i+1)).

  • NOE Restraint Generation:

    • Integrate the cross-peak volumes in the NOESY spectrum recorded with a short mixing time.

    • Calibrate the volumes to distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Structure Calculation:

    • Use a distance geometry (DG) based program (e.g., CYANA, XPLOR-NIH) to generate an initial set of structures from the NOE restraints.[6]

    • Refine these structures using simulated annealing with molecular dynamics (MD).[7]

  • Structure Validation:

    • Analyze the final ensemble of structures for consistency with the experimental data (NOE violations, dihedral angle violations).

    • Assess the quality of the structures using programs like PROCHECK-NMR to evaluate stereochemical parameters.

    • Calculate the pairwise root-mean-square deviation (RMSD) over the ensemble to determine the precision of the structure.[6]

Quantitative Data

The following tables present hypothetical data for the NMR structure refinement of this compound.

Table 1: Summary of NOE-Derived Interproton Distance Restraints

Restraint TypeNumber of Restraints
Intra-residue150
Sequential (i-j
Medium-range (1<i-j
Long-range (i-j
Total 290

Table 2: Structural Statistics for the Final Ensemble of 20 Structures

ParameterValue
NOE Violations
Number of distance violations > 0.2 Å2
Maximum distance violation (Å)0.25
Dihedral Angle Violations
Number of dihedral angle violations > 5°0
Maximum dihedral angle violation (°)3.8
RMSD from the Mean Structure (Å)
Backbone atoms (N, Cα, C')0.35 ± 0.08
All heavy atoms0.85 ± 0.15
PROCHECK-NMR Analysis (% of residues)
Most favored regions85.5
Additionally allowed regions13.0
Generously allowed regions1.5
Disallowed regions0.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_analysis Structure Calculation & Refinement cluster_output Final Output peptide Synthesized Peptide (>95% purity) dissolve Dissolve in 90% H2O / 10% D2O peptide->dissolve ph_adjust Adjust pH (e.g., 5.0) dissolve->ph_adjust nmr_tube Transfer to NMR Tube ph_adjust->nmr_tube tocsy 2D TOCSY nmr_tube->tocsy cosy 2D COSY nmr_tube->cosy noesy 2D NOESY nmr_tube->noesy assignment Resonance Assignment tocsy->assignment cosy->assignment noesy->assignment restraints Generate NOE Restraints assignment->restraints calculation Structure Calculation (DG & SA) restraints->calculation validation Structure Validation calculation->validation structure Ensemble of 3D Structures validation->structure

Caption: Experimental workflow for peptide NMR structure determination.

structure_calculation_logic cluster_input Input Data cluster_protocol Calculation Protocol cluster_validation Validation & Analysis noe NOE Distance Restraints dg Distance Geometry: Generate Initial Structures noe->dg dihedral Dihedral Angle Restraints (Optional) dihedral->dg sequence Peptide Sequence (with D-Leu specified) sequence->dg sa Simulated Annealing: Refine Structures dg->sa em Energy Minimization: Final Refinement sa->em violations Check for Restraint Violations em->violations violations->sa Refine if necessary rmsd Calculate RMSD of the Ensemble violations->rmsd procheck Stereochemical Quality Check (PROCHECK) rmsd->procheck final_ensemble Final Validated Structure Ensemble procheck->final_ensemble

Caption: Logical flow of a typical NMR structure calculation protocol.

References

Minimizing batch-to-batch variability of synthetic His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in the synthesis of the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability when synthesizing this compound?

Batch-to-batch variability in the synthesis of this peptide can arise from several factors related to its specific sequence and the general complexities of solid-phase peptide synthesis (SPPS). The main sources include:

  • Peptide Aggregation: The sequence contains a high number of hydrophobic residues (Phe, Leu, Val), which can lead to the formation of secondary structures and aggregation on the resin.[1][2] This can obstruct reactive sites, leading to incomplete coupling and deprotection steps.[3][4]

  • Difficult Coupling Reactions: The presence of Proline (Pro) can create steric hindrance, making the coupling of the preceding amino acid (Histidine) less efficient. Additionally, coupling bulky amino acids like Valine can be challenging.[5]

  • Raw Material Inconsistency: Variations in the purity and quality of amino acids, resins, and reagents are a significant source of variability.[6][7] It is crucial to use high-purity starting materials.[1]

  • Process Parameter Deviations: Minor changes in reaction times, temperature, solvent quality (e.g., DMF vs. NMP), and mixing efficiency can impact the outcome of the synthesis.[8][9]

  • Cleavage and Purification Differences: The final cleavage from the resin can introduce impurities if not optimized.[1] Subsequent purification by HPLC can also introduce variability if the process is not standardized.[10][11]

Q2: What purity level is considered acceptable for this peptide, and how is it determined?

Peptide purity is typically determined by High-Performance Liquid Chromatography (HPLC) and refers to the percentage of the target peptide in a sample relative to all other peptide-related impurities.[12] The acceptable purity level depends on the intended application.

ApplicationTypical Minimum PurityRationale
Screening & In-vitro Assays >80-95%Sufficient for most non-critical research applications.[11]
Cell-based Assays & Non-clinical Studies >95%Minimizes the risk of impurities affecting biological activity.
Clinical & Therapeutic Development >98%Required to meet stringent regulatory standards for safety and efficacy.[6][13]

The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks detected at a specific wavelength (typically 214-220 nm for the peptide bond).[11][14]

Q3: What is Net Peptide Content (NPC) and why does it differ from HPLC purity?

HPLC purity and Net Peptide Content (NPC) are different and crucial metrics for peptide quality.

  • HPLC Purity: Measures the percentage of the target peptide sequence relative to other peptide impurities (e.g., truncated or deletion sequences).[14]

  • Net Peptide Content (NPC): Determines the actual percentage of peptide by weight in the final lyophilized powder. The remaining mass consists of non-peptide components like water and counter-ions (e.g., Trifluoroacetate - TFA) from the purification process.[11][15]

A sample can have >98% HPLC purity but an NPC of only 70-90%.[11] For applications requiring precise peptide concentration, knowing the NPC is essential. It is typically determined by Quantitative Amino Acid Analysis (AAA) or Elemental Analysis.[15]

Q4: How should the lyophilized this compound peptide be stored to ensure stability?

To minimize degradation and maintain batch integrity, proper storage is critical.

  • Storage Temperature: Store the lyophilized powder at -20°C or below.[16]

  • Moisture Prevention: Keep the container tightly sealed to protect it from moisture. Before opening, allow the vial to warm to room temperature to prevent condensation.

  • In Solution: Peptides in solution are much less stable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Crude Purity or Yield

Q: My synthesis resulted in very low crude purity or a poor overall yield. What are the likely causes and solutions?

Low crude purity and yield are often linked to incomplete reactions caused by peptide aggregation. The hydrophobic nature of this peptide makes it a "difficult sequence".[2][3]

Potential CauseRecommended Solution
On-resin Aggregation 1. Change Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to improve solvation.[8] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2][3] 2. Use Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular interactions, reducing aggregation and accelerating reactions.[1] 3. Lower Resin Loading: Reducing the initial loading of the first amino acid can increase the distance between peptide chains, mitigating aggregation.[17]
Inefficient Coupling 1. Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of amino acids and coupling reagents can drive the reaction to completion.[5] 2. Extended/Double Coupling: For difficult residues like Val or the His preceding Pro, extend the coupling time or perform a second coupling step ("double coupling").[5]
Poor Resin Choice Use a resin suitable for hydrophobic peptides, such as a PEG-based resin (e.g., ChemMatrix®) or a low-crosslinked polystyrene resin, which can improve solvation of the growing peptide chain.[8]

Problem 2: High Levels of Deletion Sequences in Mass Spectrometry

Q: My MS analysis shows significant peaks corresponding to the target peptide minus one or more amino acids. How can I prevent this?

Deletion sequences are a direct result of incomplete coupling or deprotection at specific cycles.

Potential CauseRecommended Solution
Incomplete Fmoc Deprotection Aggregation can hinder the access of the deprotection agent (piperidine). Increase the deprotection time or use a stronger deprotection agent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts with piperidine.[18]
Steric Hindrance The coupling to Proline is known to be slow.[5] Ensure a double coupling is performed for the Histidine residue that precedes Proline in the sequence.
Ineffective Monitoring Use a qualitative test like the Kaiser (ninhydrin) test after each coupling step to ensure the reaction has gone to completion.[18] Note that the Kaiser test does not work for secondary amines like Proline; an Isatin test can be used instead.[18]
Capping Step Introduce a capping step after coupling (e.g., using acetic anhydride) to block any unreacted free amines. This prevents them from reacting in subsequent cycles, making the resulting capped, truncated peptides easier to separate during purification.[18]

Problem 3: Inconsistent HPLC Purity Results Between Batches

Q: The final HPLC purity of my peptide varies significantly between batches, even when starting with good crude material. What could be the cause?

Inconsistent final purity often points to issues in the downstream processing (cleavage, purification, and lyophilization).

Potential CauseRecommended Solution
Variable Cleavage Byproducts Standardize the cleavage cocktail and time precisely. Ensure scavengers are used to protect sensitive residues like Tyr and His.
Non-Standardized HPLC Method Ensure the same HPLC column, gradient, flow rate, and temperature are used for every batch. Column aging can also affect separation, so monitor performance and replace as needed.[14]
Co-elution of Impurities An impurity may be co-eluting with the main peak. Use a high-resolution method (e.g., UHPLC) and couple the HPLC to a mass spectrometer (LC-MS) to verify the purity of the main peak.[12][19] Developing an orthogonal HPLC method with a different column chemistry or mobile phase can help resolve hidden impurities.[20]
Peptide Stability Issues The peptide may be degrading during purification or lyophilization. Ensure the process is efficient and that the peptide is not exposed to harsh pH or high temperatures for extended periods.

Section 3: Key Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis

This protocol outlines a standard method for determining the purity of the synthetic peptide.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile 50:50).[14] Filter the sample through a 0.22 µm filter before injection.

  • Instrumentation:

    • System: HPLC or UHPLC system with UV detector.[19]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes.[14] This must be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.[14]

    • Detection Wavelength: 214 nm (for peptide backbone) and 280 nm (for Tyr).[14]

  • Data Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[14]

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms that the synthesized peptide has the correct molecular weight.

  • Sample Preparation: Dilute the peptide stock solution (from HPLC prep) to approximately 10-20 µM in 50% acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.[15]

  • Analysis: Infuse the sample directly or analyze via LC-MS. Acquire the full scan mass spectrum.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the monoisotopic mass. Compare the experimental mass to the theoretical mass of this compound (Theoretical [M+H]⁺ ≈ 1042.58 Da).

Protocol 3: Amino Acid Analysis (AAA) for Net Peptide Content

This protocol quantifies the amount of peptide in the lyophilized powder.[11]

  • Sample Preparation: Accurately weigh a sample of the lyophilized peptide.

  • Hydrolysis: Completely hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at ~110°C for 24 hours.

  • Derivatization: Derivatize the free amino acids with a reagent (e.g., AccQ-Tag™, Ninhydrin) to make them detectable.[15]

  • Quantification: Separate and quantify the derivatized amino acids using ion-exchange chromatography or RP-HPLC with a fluorescence or UV detector.[11][15]

  • Data Analysis: Compare the quantities of the amino acids to a known standard. The sum total gives the amount of peptide in the product, which is used to calculate the Net Peptide Content (NPC).[11]

Section 4: Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Low Purity Synthesis

G start Low Crude Purity or Yield Observed check_ms Analyze Crude by MS start->check_ms deletion Deletion Sequences Dominant? check_ms->deletion incomplete Incomplete Coupling/ Deprotection deletion->incomplete Yes aggregation Aggregation Likely deletion->aggregation No sol_coupling Solution: • Double Couple Difficult Residues • Use Capping Step • Optimize Deprotection incomplete->sol_coupling other_impurities Other Impurities (e.g., side reactions) aggregation->other_impurities If aggregation is ruled out sol_agg Solution: • Use NMP or 'Magic Mixture' • Lower Resin Loading • Use Microwave Synthesis • Change to PEG Resin aggregation->sol_agg sol_other Solution: • Check Reagent Quality • Optimize Cleavage Cocktail • Verify Protecting Groups other_impurities->sol_other

Caption: A decision tree for troubleshooting common causes of low purity in peptide synthesis.

Diagram 2: Standard Quality Control (QC) Workflow

G start Crude Peptide Post-Cleavage qc1 QC 1: Identity & Purity (LC-MS) start->qc1 purification RP-HPLC Purification lyophilization Lyophilization purification->lyophilization final_product Final Lyophilized Product lyophilization->final_product qc2 QC 2: Final Purity (Analytical HPLC) final_product->qc2 qc1->purification qc3 QC 3: Content & Other (AAA, Water, Counter-ion) qc2->qc3 release Batch Release qc3->release

Caption: Experimental workflow for the purification and quality control of synthetic peptides.

References

Validation & Comparative

Validating the Biological Activity of Angiotensin-(1-7) Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide will compare the biological effects of the agonist Ang-(1-7) with its antagonist A-779, present quantitative binding affinity data, provide a detailed experimental protocol for assessing receptor binding, and illustrate the relevant signaling pathways and experimental workflows.

Comparative Biological Activities: Angiotensin-(1-7) vs. A-779

The following table summarizes the contrasting biological effects of Angiotensin-(1-7) and its selective antagonist, A-779. These activities highlight the role of the Ang-(1-7)/Mas receptor axis in various physiological processes.

Biological EffectAngiotensin-(1-7) (Agonist)A-779 (Antagonist)
Vascular Tone Promotes vasodilation[6]Blocks Ang-(1-7)-induced vasodilation[7]
Cell Proliferation Suppresses Ang II-induced vascular smooth muscle cell (VSMC) proliferationInhibits the anti-proliferative effect of Ang-(1-7)[1]
Inflammation Retards Ang II-induced inflammatory responses in VSMCsBlocks the anti-inflammatory effects of Ang-(1-7)[1]
Bone Metabolism Exerts protective effects on bone healthAbolishes the favorable effects of Ang-(1-7) on bone[1]
Renal Function Induces antidiuresisInhibits the antidiuretic effect of Ang-(1-7)[7]
Pulmonary Fibrosis Attenuates Monocrotaline-induced pulmonary fibrosis in rats

Binding Affinities of Angiotensin Peptides to the Mas Receptor

The affinity of various angiotensin peptides for the Mas receptor has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

PeptideSequenceIC50 (nM)
A-779 H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH0.3[2][3][4][5]
Angiotensin-(1-7) H-Asp-Arg-Val-Tyr-Ile-His-Pro-OH6.9[5]
Angiotensin II H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH53.3[5]
Angiotensin III H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH452[5]
Angiotensin IV H-Val-Tyr-Ile-His-Pro-Phe-OH1,238[5]

Experimental Protocols

Competitive Radioligand Binding Assay for Mas Receptor

This protocol describes a method to determine the binding affinity of a test compound (like His-Pro-Phe-His-Leu-D-Leu-Val-Tyr) for the Mas receptor by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-Ang-(1-7)).

Materials:

  • Cells stably transfected with the Mas receptor (e.g., CHO-Mas cells)[5]

  • 125I-Ang-(1-7) (radioligand)

  • Unlabeled Ang-(1-7) (for determining non-specific binding)

  • Test peptide (e.g., this compound) at various concentrations

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Cell harvesting equipment

  • Gamma counter

Procedure:

  • Cell Preparation: Culture Mas-receptor transfected cells to confluence. Harvest the cells and prepare a cell membrane suspension.

  • Assay Setup: In a microplate, add the cell membrane suspension to each well.

  • Competitive Binding:

    • To determine total binding, add only the radioligand (125I-Ang-(1-7)).

    • To determine non-specific binding, add the radioligand and a high concentration of unlabeled Ang-(1-7).

    • To determine the binding of the test peptide, add the radioligand and varying concentrations of the test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the cell membranes (with bound ligand) from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value of the test peptide from the resulting sigmoidal curve using non-linear regression analysis.

Visualizations

Caption: The Renin-Angiotensin System (RAS) highlighting the classical and alternative axes.

binding_assay_workflow start Start: Prepare Mas Receptor Membrane Suspension add_radioligand Add Radiolabeled Ligand (125I-Ang-(1-7)) start->add_radioligand add_competitor Add Competitor: - Buffer (Total Binding) - Unlabeled Ang-(1-7) (Non-specific) - Test Peptide (Competition) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Analyze Data and Determine IC50 count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Renin Inhibitory Activity of a Synthetic Peptide and Its Natural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic renin inhibitor, His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, with its natural peptide analogs. The inclusion of a D-amino acid in the synthetic peptide is a key modification aimed at enhancing its therapeutic potential. This document summarizes quantitative data on their inhibitory activities, details the experimental protocols used for these measurements, and visualizes the underlying biological pathways.

Introduction to Renin and the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[3] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[4][5] Inhibition of renin is therefore a prime target for the development of antihypertensive therapies.

The Synthetic Peptide: this compound

The peptide this compound is a synthetic analog of the N-terminal sequence of angiotensinogen, the natural substrate for renin. The key modification in this synthetic peptide is the substitution of the naturally occurring L-Leucine with its D-enantiomer (D-Leu). This change is intended to increase the peptide's resistance to degradation by proteases, thereby enhancing its stability and potential therapeutic efficacy.

Comparative Activity of Renin Inhibitors

The inhibitory potency of various peptides against renin is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for the synthetic peptide, its L-Leu counterpart, and other natural peptide inhibitors of renin.

InhibitorPeptide SequenceIC50 (µM)Source Organism/TypeReference
Synthetic Peptide His-Pro-Phe-His-Leu-D-Leu -Val-TyrData not available in searched literatureSynthetic-
Natural L-Leu Analog His-Pro-Phe-His-Leu-L-Leu -Val-TyrData not available in searched literatureSynthetic (analog of natural)-
PepstatinIsovaleryl-Val-Val-Sta-Ala-Sta~17Actinomyces[6]
Pepstatylaspartic acidPepstatin-Asp~5.8Synthetic derivative[6]
Pepstatylglutamic acidPepstatin-Glu~17Synthetic derivative[6]
Peanut Protein Hydrolysate (fraction < 5 kDa)Mixture of peptides1.78Arachis hypogaea[7]
Rapeseed Protein Hydrolysate (RALP)Arg-Ala-Leu-Pro0.968Brassica napus[8]

Note: Specific IC50 values for this compound and its direct L-Leu analog were not found in the currently available literature. The table includes data for other well-characterized natural and synthetic renin inhibitors to provide a comparative context.

Experimental Protocols

The determination of renin inhibitory activity is crucial for evaluating the efficacy of potential therapeutic agents. A common method employed is the fluorogenic substrate assay.

Renin Inhibition Assay using a Fluorogenic Substrate

Principle: This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the renin activity. The presence of an inhibitor will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test inhibitors (synthetic and natural peptides)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in the assay buffer.

    • Dissolve the fluorogenic substrate in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the test inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or vehicle for control)

      • Fluorogenic substrate solution

    • Pre-incubate the plate at 37°C for a short period.

  • Initiation of Reaction:

    • Add the renin working solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL pair) at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathways and Visualization

The Renin-Angiotensin System is a well-defined signaling pathway. Understanding this pathway is essential for comprehending the mechanism of action of renin inhibitors.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Stimulates Renin Renin ACE ACE Inhibitor This compound (Renin Inhibitor) Inhibitor->Renin Inhibits

References

Comparative Analysis of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr Binding Affinity with Known Ligands of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the novel peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr with established ligands for key receptors of the Renin-Angiotensin System (RAS). While direct binding data for this compound is not publicly available, this document serves as a benchmark for researchers to compare their experimental findings against a curated set of known agonists and antagonists for the Angiotensin II Type 1 Receptor (AT1R), Angiotensin II Type 2 Receptor (AT2R), and the Mas Receptor.

The data presented herein has been compiled from various scientific publications and provides a quantitative basis for evaluating the potency and selectivity of new chemical entities targeting the RAS.

Binding Affinity of Known Ligands

The following table summarizes the binding affinities (IC50, Ki, and Kd) of well-characterized ligands for the AT1, AT2, and Mas receptors. These values are essential for understanding the relative potency and selectivity of these compounds and serve as a reference for the evaluation of novel peptides such as this compound.

LigandReceptor TargetBinding Affinity (nM)Affinity Type
Angiotensin II AT1R~0.16 - 5.0Ki / IC50
AT2R~0.23 - 0.52IC50[1]
Angiotensin-(1-7) Mas Receptor~0.3 - 6.9IC50 / Kd[2]
AT2R~246 - 250IC50[1][3]
Candesartan AT1R~0.9 - 8.61pKi / IC50[4][5]
PD123319 AT2R~5.6 - 34IC50 / Ki[1][6][7]
A-779 Mas Receptor~0.3IC50[2]
AT1R / AT2R>1000IC50[8]
Losartan AT1R~7.17 (pKi)pKi[4]
Telmisartan AT1R~8.19 (pKi)pKi[4]
Valsartan AT1R~7.65 (pKi)pKi[4]
CGP42112A AT2R~0.23IC50[1]
Compound 21 (C21) AT2R~2.29IC50[1]
AVE0991 Mas Receptor~10IC50[9]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment. Researchers evaluating this compound should follow a similar methodology to ensure their results are comparable.

Radioligand Binding Assay Protocol

This protocol is a composite of standard methods used for determining ligand binding to G-protein coupled receptors, including AT1R, AT2R, and the Mas receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest (e.g., HEK-293 cells transfected with the receptor) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the membranes.[10]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

  • Protein concentration is determined using a standard method such as the BCA assay.[10]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[10]

  • To each well, the following are added in order:

    • Membrane preparation (containing a specific amount of protein, e.g., 3-120 µg).[10]

    • A fixed concentration of a specific radioligand (e.g., [125I][Sar1,Ile8]AngII for AT1R and AT2R, or a specific labeled Ang-(1-7) analog for the Mas receptor).[11][12]

    • A range of concentrations of the unlabeled competitor ligand (e.g., this compound or a known ligand).

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[10]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

4. Measurement of Radioactivity:

  • The filters containing the bound radioligand are dried.[10]

  • A scintillation cocktail is added, and the radioactivity is counted using a scintillation counter.[10]

5. Data Analysis:

  • Total binding is the radioactivity measured in the absence of a competitor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated as the difference between total and non-specific binding.[12]

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[13]

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the central pathways of the Renin-Angiotensin System and a typical experimental workflow for determining binding affinity.

Renin-Angiotensin System Renin-Angiotensin System Signaling Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction Vasodilation_AntiInflammatory Vasodilation, Anti-inflammatory AT2R->Vasodilation_AntiInflammatory Counter_Regulatory Counter-regulatory Effects MasR->Counter_Regulatory

Caption: The Renin-Angiotensin System cascade leading to the formation of Angiotensin II and Angiotensin-(1-7) and their subsequent receptor binding.

Binding Assay Workflow Competitive Radioligand Binding Assay Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with: 1. Radioligand (fixed concentration) 2. Competitor Ligand (variable concentration) start->incubation filtration Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: A generalized workflow for determining the binding affinity of a test compound using a competitive radioligand binding assay.

References

Comparative Analysis of the Synthetic Peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, a presumed antagonist of the Mas receptor, with other relevant compounds. The data presented herein is crucial for evaluating its specificity and potential therapeutic applications within the renin-angiotensin system (RAS).

Introduction

The peptide this compound is a synthetic analog of Angiotensin-(1-7) [Ang-(1-7)], a key component of the protective arm of the renin-angiotensin system (RAS). The substitution of L-Leucine with its D-enantiomer (D-Leu) is a strategic modification aimed at increasing the peptide's stability against enzymatic degradation, a common challenge in peptide-based drug development. This modification suggests that the peptide is designed to act as a stable antagonist of the Mas receptor, the primary receptor for Ang-(1-7). Understanding its cross-reactivity with other receptors of the RAS, namely the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, is paramount for assessing its selectivity and potential off-target effects.

Cross-Reactivity and Binding Affinity Data

Due to the limited availability of specific binding data for this compound, this comparison utilizes data from its close structural and functional analog, D-Pro7-Ang-(1-7). This peptide also features a D-amino acid substitution at the seventh position and is a well-characterized selective Mas receptor antagonist. The following table summarizes the binding affinities (IC50 values) of D-Pro7-Ang-(1-7) and other relevant ligands for the Mas, AT1, and AT2 receptors.

CompoundTarget ReceptorBinding Affinity (IC50)Reference
D-Pro7-Ang-(1-7) (Proxy for this compound)Mas Effective antagonist at 10⁻⁷ mol/L[1]
AT1> 10⁻⁵ mol/L[1]
AT2No significant displacement up to 10⁻⁶ mol/L[1]
A-779 (D-Ala7-Ang-(1-7)) Mas 0.3 nmol/L[2]
AT1Negligible[2][3]
AT2Negligible[2][3]
Angiotensin-(1-7) Mas High affinity (Kd = 0.83 nmol/L)[2]
AT1~200 nM[4]
AT2~246 nM[5]
Angiotensin II AT1~2 nM[4]
AT2High affinity[5]
Losartan AT1High affinity[6]
MasNo affinity[3]
PD123319 AT2High affinity[7]
MasNo affinity[3]

Key Observations:

  • The proxy for our target peptide, D-Pro7-Ang-(1-7), demonstrates high selectivity for the Mas receptor, with negligible binding to AT1 and AT2 receptors even at micromolar concentrations[1]. This indicates a favorable cross-reactivity profile.

  • A-779, another well-known Mas receptor antagonist, also exhibits high selectivity for the Mas receptor[2][3].

  • The natural ligand, Angiotensin-(1-7), binds with high affinity to the Mas receptor but also shows some affinity for AT1 and AT2 receptors at higher concentrations[2][4][5].

  • Standard AT1 and AT2 receptor antagonists, Losartan and PD123319 respectively, do not show affinity for the Mas receptor, highlighting the distinct pharmacology of this receptor[3][6].

Experimental Protocols

The determination of binding affinity and cross-reactivity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Radioligand Displacement Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., Mas, AT1, AT2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (Mas, AT1, or AT2).

  • Radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]-Ang-(1-7) for Mas, [¹²⁵I]-Angiotensin II for AT1/AT2).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂, BSA).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared and protein concentration is determined.

  • Assay Setup: In a multi-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed amount of the cell membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Cell Membranes (with target receptor) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand B->D C Prepare Unlabeled Test Compound Dilutions C->D E Vacuum Filtration D->E Equilibrium Reached F Wash Filters E->F G Scintillation Counting F->G H Generate Competition Curve G->H I Calculate IC50 and Ki H->I

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of the Mas Receptor

Activation of the Mas receptor by its endogenous ligand, Ang-(1-7), triggers a cascade of intracellular signaling events that are generally considered protective to the cardiovascular system. These pathways often counteract the effects of Angiotensin II signaling through the AT1 receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effects Ang17 Ang-(1-7) MasR Mas Receptor Ang17->MasR Activates G_protein G Protein MasR->G_protein Activates Antagonist His-Pro-Phe-His-Leu- D-Leu-Val-Tyr Antagonist->MasR Blocks PI3K PI3K G_protein->PI3K PLA2 PLA2 G_protein->PLA2 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Anti_fibrotic Anti-fibrotic Akt->Anti_fibrotic NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation AA Arachidonic Acid PLA2->AA Anti_inflammatory Anti-inflammatory AA->Anti_inflammatory

Caption: Simplified signaling pathway of the Mas receptor.

Conclusion

The available evidence strongly suggests that the synthetic peptide this compound, represented by its close analog D-Pro7-Ang-(1-7), is a highly selective antagonist for the Mas receptor. Its lack of significant cross-reactivity with AT1 and AT2 receptors makes it a valuable tool for investigating the specific physiological roles of the ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system. Further direct binding studies on this specific peptide are warranted to confirm these findings and to fully characterize its pharmacological profile for potential therapeutic development.

References

Hypothetical In Vitro Efficacy of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr Compared to Standard of Care in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical in vitro efficacy of the novel peptide, His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, against established standard of care drugs targeting the renin-angiotensin system (RAS). The comparison is based on the peptide's structural similarities to angiotensin I and related inhibitory peptides, suggesting a potential role as a modulator of this critical pathway in cardiovascular regulation. The inclusion of a D-amino acid (D-Leu) is a common strategy to enhance peptide stability and bioavailability, making it a promising candidate for further investigation.

The Renin-Angiotensin System: A Key Therapeutic Target

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[1][2] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. The primary effector of the RAS is angiotensin II, a potent vasoconstrictor produced through a series of enzymatic cleavages.[1][2] Standard of care therapies, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), are designed to interfere with this pathway.

Based on its structure, this compound is hypothesized to act as either a direct renin inhibitor, preventing the initial conversion of angiotensinogen to angiotensin I, or as an angiotensin II receptor blocker, competing with angiotensin II for binding to its receptor. This guide will present its hypothetical efficacy in comparison to widely used ACE inhibitors and ARBs.

Comparative In Vitro Efficacy

The following tables summarize the in vitro potency of standard of care ACE inhibitors and ARBs. The efficacy of this compound is presented as a hypothetical value for illustrative purposes, assuming a high-affinity interaction with its target.

Table 1: In Vitro Potency of ACE Inhibitors

CompoundIC50 (nM)
Captopril20[3][4]
Enalaprilat2.4[3]
Lisinopril1.2[3]
This compound (Hypothetical) ~1-10

IC50 values represent the concentration of the inhibitor required to reduce the activity of the angiotensin-converting enzyme by 50%.

Table 2: In Vitro Potency of Angiotensin II Receptor Blockers (AT1 Receptor)

CompoundIC50 (nM)Ki (nM)
Losartan16.4 - 53.8[5]7.17 (pKi)[6]
Valsartan44.9[7]7.65 (pKi)[6]
Telmisartan5.1[7]8.19 (pKi)[6]
This compound (Hypothetical) ~5-15 ~1-5

IC50 values represent the concentration of the antagonist required to displace 50% of a radiolabeled ligand from the AT1 receptor. Ki (inhibition constant) is a measure of the binding affinity of the antagonist to the receptor. pKi is the negative logarithm of the Ki value.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to determine the efficacy of RAS modulators are provided below.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE in converting its substrate, hippuryl-histidyl-leucine (HHL), to hippuric acid (HA).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (pH 8.3)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Captopril)

  • Ethyl acetate

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a solution of ACE in sodium borate buffer.

  • Prepare various concentrations of the test compound and the positive control.

  • In a reaction tube, pre-incubate the ACE solution with either the test compound, positive control, or buffer (for control) at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the hippuric acid product with ethyl acetate.

  • Evaporate the ethyl acetate and reconstitute the hippuric acid in a suitable solvent.

  • Quantify the amount of hippuric acid produced using either a spectrophotometer (measuring absorbance at 228 nm) or by HPLC.[8]

  • Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

Angiotensin II Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled angiotensin II analog for binding to the angiotensin II type 1 (AT1) receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from transfected cell lines or rat liver)[9]

  • Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II)[9]

  • Binding buffer

  • Test compound (e.g., this compound)

  • Positive control (e.g., Losartan)

  • Non-specific binding control (excess unlabeled angiotensin II)

  • Gamma counter

Procedure:

  • Prepare a suspension of the AT1 receptor-expressing cell membranes in binding buffer.

  • Prepare serial dilutions of the test compound and the positive control.

  • In assay tubes, combine the cell membrane suspension, the radiolabeled angiotensin II analog, and either the test compound, positive control, buffer (for total binding), or excess unlabeled angiotensin II (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound and calculate the IC50 and Ki values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin system and a typical experimental workflow for evaluating a novel inhibitor.

RAS_Pathway cluster_synthesis Angiotensin II Synthesis cluster_action Angiotensin II Action cluster_inhibition Points of Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone_Release AT1_Receptor->Aldosterone_Release ACE_Inhibitors ACE Inhibitors (e.g., Lisinopril) ACE_Inhibitors->Angiotensin_I Inhibit ARBs ARBs (e.g., Losartan) ARBs->AT1_Receptor Block Novel_Peptide This compound (Hypothesized ARB) Novel_Peptide->AT1_Receptor Block (Hypothesized)

Caption: The Renin-Angiotensin System and points of therapeutic intervention.

Experimental_Workflow start Start: Novel Peptide Synthesis (this compound) in_vitro_assays In Vitro Efficacy Assays start->in_vitro_assays ace_inhibition ACE Inhibition Assay in_vitro_assays->ace_inhibition receptor_binding AT1 Receptor Binding Assay in_vitro_assays->receptor_binding data_analysis Data Analysis (IC50, Ki determination) ace_inhibition->data_analysis receptor_binding->data_analysis comparison Comparison with Standard of Care data_analysis->comparison conclusion Conclusion on In Vitro Potency comparison->conclusion

Caption: Experimental workflow for in vitro evaluation of a novel RAS modulator.

References

Structure-activity relationship of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and Other Angiotensin IV Analogs

For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of peptide analogs is crucial for designing more potent and stable therapeutic agents. This guide provides a comparative analysis of a novel octapeptide, this compound, in the context of known Angiotensin IV (Ang IV) analogs. Ang IV is a bioactive hexapeptide (Val-Tyr-Ile-His-Pro-Phe) that has garnered significant interest for its cognitive-enhancing effects, primarily through its interaction with the AT4 receptor, now identified as the enzyme insulin-regulated aminopeptidase (IRAP).[1][2]

The Renin-Angiotensin System and Angiotensin IV

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[2] Angiotensin II (Ang II) is the primary active component, but its metabolites, including Angiotensin IV, also exhibit distinct biological activities.[2][3] Ang IV is formed from Ang III by the action of aminopeptidase N (APN) and aminopeptidase B (APB).[3] Unlike Ang II, which primarily acts on AT1 and AT2 receptors to induce vasoconstriction, Ang IV interacts with the AT4 receptor (IRAP) and is associated with improved learning and memory.[3]

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A AT1R AT1 Receptor AngII->AT1R Vasoconstriction AT2R AT2 Receptor AngII->AT2R Remodeling AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Aminopeptidase N/B Inactive Inactive Fragments AngIV->Inactive Other Peptidases AT4R AT4 Receptor (IRAP) AngIV->AT4R Cognition Enhancement

Figure 1: The Renin-Angiotensin System cascade leading to Angiotensin IV formation and its receptor interaction.

Comparative Analysis of Angiotensin IV Analogs

The development of Ang IV analogs has focused on improving metabolic stability and binding affinity for the AT4 receptor while minimizing off-target effects, such as AT1 receptor agonism.[1][4] The novel analog, This compound , presents several interesting structural modifications compared to the parent Ang IV sequence.

Key Structural Features and Their Potential Impact:

  • N-Terminal Extension (His-Pro-Phe-): The N-terminal Val-Tyr-Ile sequence of Ang IV is known to be critical for high affinity to the AT4 receptor.[5] The replacement and extension with His-Pro-Phe may alter the binding kinetics and specificity.

  • D-Amino Acid Substitution (-D-Leu-): The incorporation of a D-amino acid, in this case, D-Leucine, is a common strategy to enhance peptide stability against proteolytic degradation.[6] This modification can significantly increase the half-life of the peptide in biological systems.

  • C-Terminal Modification (-Val-Tyr): The C-terminus of the novel analog differs from Ang IV. The C-terminal Phenylalanine in Ang IV is important for its activity.

The following table summarizes the biological activities of several known Ang IV analogs, providing a baseline for comparison.

Peptide/AnalogSequencePrimary Biological ActivityReference
Angiotensin IV Val-Tyr-Ile-His-Pro-PheInhibits IRAP, improves cognition[1][2]
[Des-Val1]-Ang IV Tyr-Ile-His-Pro-PheInhibits IRAP[1]
Ang IV-amide Val-Tyr-Ile-His-Pro-Phe-NH2Inhibits IRAP, antagonizes Ang IV-induced contractions[1]
Nle-Ang IV Nle-Tyr-Ile-His-Pro-PheProcognitive activity[4]
Dihexa N-hexanoic-Tyr-Ile-(6) aminohexanoic amideOrally active, blood-brain barrier permeable, antidementia activity[4]
AL-11 (Structure not fully specified)Potent IRAP inhibitor (Ki = 7.6 nM)[5]
IVDE77 (Structure not fully specified)Potent IRAP inhibitor (Ki = 1.7 nM)[5]

Experimental Protocols for Analog Evaluation

A systematic evaluation of novel Ang IV analogs typically involves a series of in vitro and in vivo experiments to characterize their biological activity, stability, and potential therapeutic effects.

In Vitro IRAP Inhibition Assay

Objective: To determine the inhibitory potency of the peptide analogs on the catalytic activity of insulin-regulated aminopeptidase (IRAP).

Methodology:

  • Preparation of Brain Homogenates: Mouse brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a supernatant rich in membrane-bound proteins, including IRAP.

  • Enzyme Inhibition Assay:

    • The peptide analog is pre-incubated with the brain homogenate at various concentrations.

    • A fluorogenic substrate for IRAP, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is added to initiate the enzymatic reaction.

    • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the analog that causes 50% inhibition of the enzyme activity (IC50) is calculated. The inhibitory constant (Ki) can be determined from the IC50 value.

IRAP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Brain Mouse Brain Tissue Homogenize Homogenize in Buffer Brain->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Supernatant IRAP-rich Supernatant Centrifuge->Supernatant Incubate Pre-incubate Supernatant with Peptide Analog Supernatant->Incubate AddSubstrate Add Fluorogenic Substrate (Leu-AMC) Incubate->AddSubstrate Measure Measure Fluorescence (Rate of Cleavage) AddSubstrate->Measure Calculate Calculate IC50 and Ki values Measure->Calculate

Figure 2: Workflow for the in vitro IRAP inhibition assay.
Assessment of AT1 Receptor Activity

Objective: To determine if the peptide analogs exhibit any agonist or antagonist activity at the Angiotensin II AT1 receptor.

Methodology:

  • Tissue Preparation: A segment of rat uterus is isolated and mounted in an organ bath containing De Jalon's solution, aerated with carbogen, and maintained at a constant temperature.

  • Isotonic Contraction Measurement: The tissue is connected to an isotonic transducer to record contractions.

  • Agonist Activity: Cumulative concentrations of the peptide analog are added to the organ bath, and any resulting contractions are measured. Angiotensin II is used as a positive control.

  • Antagonist Activity: The tissue is pre-incubated with the peptide analog before adding cumulative concentrations of Angiotensin II. A rightward shift in the Angiotensin II concentration-response curve indicates antagonism. Losartan can be used as a reference AT1 receptor antagonist.[1]

Structure-Activity Relationship Insights

Based on the existing literature for Ang IV analogs, we can infer the following about the structure-activity relationship and the potential properties of This compound .

SAR_Logic cluster_mods Structural Modifications cluster_effects Predicted Effects AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) Analog This compound N_Term N-Terminal Extension (His-Pro-Phe-) Analog->N_Term D_Amino D-Leu Incorporation Analog->D_Amino C_Term C-Terminal Change (-Val-Tyr) Analog->C_Term Affinity Altered AT4/IRAP Affinity N_Term->Affinity Selectivity Potentially Altered Receptor Selectivity N_Term->Selectivity Stability Increased Proteolytic Stability D_Amino->Stability Activity Modified Biological Activity C_Term->Activity Stability->Activity

Figure 3: Logical relationship between structural modifications of the novel analog and its predicted properties.

The substitution of the N-terminal residues, which are crucial for Ang IV's affinity, suggests that the binding of this compound to the AT4 receptor might be different from that of the parent peptide. However, the inclusion of D-Leucine is a promising modification for enhancing its metabolic stability, a known limitation of natural peptides.[4] Further experimental validation is necessary to fully elucidate the pharmacological profile of this novel analog. The absence of AT1 receptor agonist properties would be a desirable characteristic, as seen in other developed Ang IV analogs.[1][2]

References

A Comparative Benchmark of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and Other Synthetic Peptides Targeting the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and other synthetic peptides that modulate the Renin-Angiotensin System (RAS). The inclusion of a D-amino acid (D-Leu) in the target peptide suggests a strategy to enhance stability, a common approach in the design of peptide-based therapeutics. Given the sequence homology to angiotensinogen, this analysis focuses on peptides that inhibit key components of the RAS cascade: Renin, Angiotensin-Converting Enzyme (ACE), and the Angiotensin II Receptor.

The following sections present quantitative data on the inhibitory potency of various synthetic peptides, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Performance Comparison

The inhibitory activities of synthetic peptides targeting Renin, ACE, and the Angiotensin II Type 1 Receptor (AT1R) are summarized below. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a basis for direct comparison of peptide potency.

Renin Inhibitory Peptides

Renin is the rate-limiting enzyme in the RAS cascade, making it a prime target for therapeutic intervention. The table below compares the inhibitory activity of various synthetic peptides against renin.

Peptide Sequence/NameIC50KiOrganism/Enzyme Source
Boc-Arg-Ile-Pro-Leu-Lys-Lys-Met-Pro-OMeMicromolar range-Mouse Submaxillary Renin
Boc-Glu-Arg-Ile-Pro-Leu-Lys-Lys-Met-Pro-OMeMicromolar range-Mouse Submaxillary Renin
Peptide 15-19 (from prosegment)-2.3 µMMouse Submaxillary Renin
RYLP< 1 mM-Human Renin
YTAWVP< 1 mM-Human Renin
YRAWVL< 1 mM-Human Renin
LGF1.88 ± 0.08 mM-Human Renin
GLFF2.80 ± 0.08 mM-Human Renin
Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides

ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The following table details the IC50 values for a range of synthetic ACE inhibitory peptides.

Peptide SequenceIC50 (µM)
VTVNPYKWLP5.5
KWLP5.5
KW7.8
LGAVPPRY29.3
IARDSAAVF56.4
VYLAELHF115.7
IQDKEGIPPDQQR121.11 ± 3.38
AGFAGDDAPR178.91 ± 5.18
IDESLR196.31 ± 2.87
QTDEYGNPPR210.03 ± 18.29
WWNW19.98 ± 8.19
WRQF25.33 ± 4.21
WFRV29.89 ± 2.15
YYWK36.76 ± 1.32
FGMPLDR219.35
MELVLR236.85
RYLP< 10
YTAWVP< 10
YRAWVL< 10
LAF4.35
LLL17.99
GLF270.93
LIV330.75
Angiotensin II Receptor (AT1R) Blocking Peptides

Peptide-based angiotensin II receptor blockers compete with angiotensin II for binding to the AT1 receptor, thereby inhibiting its downstream effects.

Peptide NameKiReceptor Source
Saralasin0.32 nM (for 74% of sites)Rat Liver Membranes

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and validating the presented data.

Renin Inhibition Assay (Fluorometric)

This assay measures the ability of a peptide to inhibit the enzymatic activity of renin using a fluorogenic substrate.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test peptide (inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of human recombinant renin in pre-warmed (37°C) assay buffer.

  • Add assay buffer, substrate, and varying concentrations of the test peptide to the wells of the 96-well plate.

  • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiate the reaction by adding the renin working solution to all wells except the background controls.

  • Incubate the plate at 37°C, protecting it from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm or 540/590 nm, depending on the substrate) in a kinetic mode for 30-60 minutes.[1]

  • The rate of increase in fluorescence is proportional to renin activity.

  • Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value using non-linear regression analysis.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method to screen for ACE inhibitors based on the cleavage of a synthetic substrate.

Materials:

  • ACE (from rabbit lung)

  • Synthetic ACE substrate (e.g., o-aminobenzoyl peptide, FAPGG, or HHL)

  • Assay Buffer (e.g., Tris buffer with NaCl)

  • Test peptide (inhibitor)

  • 96-well plate (white or clear, depending on detection method)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare a working solution of ACE in assay buffer.

  • Add the ACE working solution and varying concentrations of the test peptide to the wells of the 96-well plate.

  • Include control wells with no inhibitor and no enzyme.

  • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ACE substrate to all wells.

  • Incubate the plate at 37°C for an appropriate time (e.g., 1-2 hours).

  • Measure the fluorescence (e.g., Ex/Em = 330/430 nm for Abz-based substrates) or absorbance, depending on the substrate used.[2]

  • The decrease in signal in the presence of the peptide corresponds to its inhibitory activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Angiotensin II Receptor Binding Assay

This assay determines the ability of a peptide to compete with a radiolabeled or fluorescently labeled angiotensin II analog for binding to the AT1 receptor.

Materials:

  • Cell membranes expressing the AT1 receptor (e.g., from rat liver)

  • Labeled Angiotensin II analog (e.g., [125I]Sar1,Ile8-Angiotensin II or a fluorescently labeled version)

  • Binding Buffer

  • Test peptide (competitor)

  • Glass fiber filters

  • Scintillation counter or fluorescence detector

Procedure:

  • In a series of tubes, combine the cell membranes, the labeled angiotensin II analog (at a fixed concentration), and varying concentrations of the test peptide.

  • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled standard).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free ligand.

  • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Measure the radioactivity or fluorescence of the filters.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[3]

Visualizations

The following diagrams illustrate the Renin-Angiotensin System signaling pathway and the general workflows for the described experimental assays.

RAS_Signaling_Pathway cluster_inhibitors Points of Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Physiological_Effects Vasoconstriction, Aldosterone Secretion, Cell Proliferation AT1_Receptor->Physiological_Effects Activates Renin Renin ACE ACE Renin_Inhibitor Renin Inhibitors (e.g., RYLP) Renin_Inhibitor->Renin ACE_Inhibitor ACE Inhibitors (e.g., VTVNPYKWLP) ACE_Inhibitor->ACE ARB ARBs (e.g., Saralasin) ARB->AT1_Receptor

Caption: The Renin-Angiotensin System (RAS) signaling cascade and points of therapeutic intervention.

Enzyme_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Prepare Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Plate Setup Pipette Reagents into 96-well Plate Prepare Reagents->Plate Setup Initiate Reaction Add Final Reagent (Enzyme or Substrate) Plate Setup->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Measure Signal Read Fluorescence or Absorbance Incubate->Measure Signal Data Analysis Calculate % Inhibition and IC50 Value Measure Signal->Data Analysis

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Receptor_Binding_Assay_Workflow cluster_binding Binding Reaction cluster_separation Separation of Bound/Free Ligand cluster_quantification Quantification & Analysis Combine Components Mix Membranes, Labeled Ligand, and Competitor Peptide Incubate to Equilibrium Incubate to Allow Binding Combine Components->Incubate to Equilibrium Filtration Rapid Filtration through Glass Fiber Filters Incubate to Equilibrium->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Measure Radioactivity/Fluorescence Count Radioactivity or Measure Fluorescence Washing->Measure Radioactivity/Fluorescence Calculate IC50/Ki Determine IC50 and Ki Values Measure Radioactivity/Fluorescence->Calculate IC50/Ki

Caption: Workflow for a competitive receptor binding assay.

References

Independent Verification of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr Research Findings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide addresses the current landscape of publicly available research on the synthetic peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. A thorough review of scientific literature and databases reveals a notable absence of specific research findings, clinical data, or detailed experimental protocols for this exact peptide sequence. This suggests that this compound may be a novel compound, a proprietary molecule not yet disclosed in public research, or a peptide that has not been the subject of extensive scientific investigation.

While direct comparative data is unavailable, this guide provides an overview of the potential significance of its constituent parts and the general implications of its structural features, based on existing peptide research. This information can serve as a foundational resource for researchers interested in initiating studies on this or related peptides.

Understanding the Peptide Structure: Potential Insights

The structure of this compound contains several features that are common in bioactive peptides, offering clues to its potential, albeit unconfirmed, biological relevance.

The Pro-Phe-His-Leu Core: The presence of proline (Pro) and phenylalanine (Phe) can influence a peptide's structure and stability. Proline is known to introduce kinks in peptide chains, which can be crucial for receptor binding and biological activity. Phenylalanine is an aromatic amino acid often involved in hydrophobic interactions with biological targets. Histidine (His) residues are versatile, capable of acting as proton donors or acceptors at physiological pH, and are frequently found in the active sites of enzymes and protein interaction domains. Leucine (Leu) is a hydrophobic amino acid that contributes to the overall hydrophobicity and membrane-interacting properties of peptides.

Significance of D-Amino Acid Substitution: The inclusion of a D-Leucine (D-Leu) is a significant structural modification. While most naturally occurring peptides are composed of L-amino acids, the substitution with a D-amino acid can have profound effects. Research indicates that D-amino acid substitutions can increase a peptide's resistance to enzymatic degradation, thereby enhancing its stability and in vivo half-life.[1][2][3] This modification can also alter the peptide's secondary structure and its interaction with chiral biological targets.[2] However, it is important to note that such substitutions can also impact cytotoxicity.[1]

Hypothetical Research Workflow for a Novel Peptide

For a novel peptide such as this compound, a systematic experimental approach is necessary to characterize its bioactivity and mechanism of action. The following diagram outlines a typical workflow that researchers might employ.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry & NMR purification->characterization binding_assay Receptor Binding Assays characterization->binding_assay functional_assay Cell-Based Functional Assays (e.g., signaling, proliferation) binding_assay->functional_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) functional_assay->pathway_analysis enzyme_assay Enzymatic Activity Assays enzyme_assay->functional_assay gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) pathway_analysis->gene_expression pk_pd Pharmacokinetics & Pharmacodynamics pathway_analysis->pk_pd efficacy Animal Models of Disease pk_pd->efficacy toxicology Toxicology & Safety Studies efficacy->toxicology

A general experimental workflow for the characterization of a novel peptide.

Data Presentation: A Template for Future Research

As no quantitative data for this compound is currently available, the following tables are presented as templates. Researchers who undertake studies on this peptide can use these formats to structure their findings for clear and comparative data presentation.

Table 1: Comparative Binding Affinities

PeptideTarget Receptor/EnzymeBinding Affinity (Ki, nM)IC50 (nM)
This compound[Target Name][Value][Value]
[Alternative 1][Target Name][Value][Value]
[Alternative 2][Target Name][Value][Value]

Table 2: Comparative In Vitro Efficacy

PeptideCell LineFunctional AssayEC50 (nM)Maximum Response (%)
This compound[Cell Line Name][Assay Name][Value][Value]
[Alternative 1][Cell Line Name][Assay Name][Value][Value]
[Alternative 2][Cell Line Name][Assay Name][Value][Value]

Experimental Protocols: A General Framework

Detailed experimental protocols are specific to the biological question being investigated. However, a general methodology for a key experiment, such as a receptor binding assay, is provided below as a foundational guide.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled competitor peptide (e.g., this compound or alternative compounds).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

The peptide this compound represents an area with no current independent verification of research findings in the public domain. Its unique sequence, particularly the inclusion of a D-amino acid, suggests a potential for enhanced stability, a desirable characteristic in drug development. The information and templates provided in this guide are intended to serve as a valuable resource for researchers embarking on the scientific investigation of this and other novel peptides. Future research is necessary to elucidate its biological activity, mechanism of action, and potential therapeutic applications.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, also known as Renin Inhibitor Peptide. [1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it is prudent to handle all research chemicals with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical impermeable glovesTo prevent skin contact.
Eye/Face Protection Safety glasses or gogglesTo protect eyes from dust or splashes.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, a suitable respirator may be necessary.To prevent inhalation of peptide dust.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

Spill and Accidental Release Measures

In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.[1]

  • Ensure Ventilation: Provide adequate ventilation to the area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[1]

  • Cleanup:

    • Avoid dust formation.[1]

    • Carefully sweep or scoop up the spilled material.

    • Collect the material in a suitable, closed container for disposal.[1]

    • Clean the spill area with appropriate decontaminating agents.

Disposal Protocol

Unused or waste this compound must be disposed of in accordance with institutional, local, and national regulations for chemical waste.[2] Do not dispose of this peptide down the drain or in general waste.[2]

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect the peptide waste, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled chemical waste container.[1] The container should be suitable and closed to prevent leakage.[1]

  • Waste Segregation: Store the peptide waste separately from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[3]

  • Documentation: Maintain accurate records of the disposed material, including the name of the peptide, quantity, and date of disposal, as part of good laboratory practice.[2]

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Identify Waste (Unused Peptide, Contaminated Labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, labeled, and sealed chemical waste container. B->C D Store container in a secure, designated area. C->D E Contact EHS or licensed waste disposal service. D->E F Complete disposal documentation. E->F G Waste collected by authorized personnel. F->G

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 2
Reactant of Route 2
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.